Ethylbromopyruvate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6BrO3- |
|---|---|
Molecular Weight |
194.00 g/mol |
IUPAC Name |
3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
InChI Key |
MIEDIVUAVHIVRF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C(=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Bromopyruvate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl bromopyruvate, a versatile reagent with significant applications in pharmaceutical research and organic synthesis. Its utility as a reactive alkylating agent and an electrophile makes it a critical building block for creating complex molecules, including novel therapeutic agents.[1] This document offers detailed experimental protocols, data presentation for key characterization techniques, and visual workflows to aid researchers in their laboratory work.
Synthesis of Ethyl Bromopyruvate
Ethyl bromopyruvate is commonly synthesized through the bromination of ethyl pyruvate (B1213749).[1][2] Several methods exist, including the use of bromine chloride, N-bromosuccinimide, or elemental bromine.[1][3] The following protocol details a common laboratory-scale synthesis using ethyl pyruvate and bromine.
Experimental Protocol: Synthesis via Bromination of Ethyl Pyruvate[2]
Materials:
-
Ethyl pyruvate (0.155 mol)
-
Bromine (0.155 mol)
-
Dry diethyl ether (100 mL)
-
Saturated sodium chloride solution
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
250 mL three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, combine 18.0 g (0.155 mol) of ethyl pyruvate with 100 mL of dry diethyl ether.[2]
-
Stir the mixture at room temperature.[2]
-
Slowly add 8 mL (0.155 mol) of bromine dropwise from the dropping funnel. Maintain the reaction temperature between 20-34°C.[2]
-
After the addition is complete, reflux the reaction mixture for 2 hours.[2]
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic phase with a saturated sodium chloride solution, followed by a saturated sodium carbonate solution until the aqueous layer is neutral.[2] This step is crucial to neutralize any remaining acidic byproducts.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure to yield the crude ethyl bromopyruvate as a yellow oily liquid.[2] A reported yield for this method is approximately 90%.[2]
-
For higher purity, the crude product can be distilled under reduced pressure. The main fraction is typically collected at 93-94°C at 15 mmHg.[2]
A more industrial-scale synthesis involves the reaction of ethyl pyruvate with bromine chloride, which produces hydrogen chloride as a byproduct that is easier to remove than hydrogen bromide.[1][4][5]
Purification
The primary impurity in the synthesized ethyl bromopyruvate is often the free acid (bromopyruvic acid).[6] A common purification method involves dissolving the crude ester in a dry, inert solvent like diethyl ether or chloroform (B151607) and stirring it with calcium carbonate until effervescence ceases.[6] This neutralizes the acidic impurities. The mixture is then filtered, the organic layer is dried, and the product is purified by distillation.[6]
Characterization of Ethyl Bromopyruvate
Thorough characterization is essential to confirm the structure and purity of the synthesized ethyl bromopyruvate. The following sections detail the standard analytical techniques employed.
Physical Properties
Ethyl bromopyruvate is a clear yellow to pink-red liquid with a pungent, irritating odor.[3][7] It is sensitive to moisture and should be stored under nitrogen at low temperatures (2-8°C).[3][8]
| Property | Value |
| Molecular Formula | C₅H₇BrO₃[7][9] |
| Molecular Weight | 195.01 g/mol [7][9] |
| Appearance | Clear yellow to pink-red liquid[6][7] |
| Boiling Point | 98-100°C at 10 mmHg[6][7][8] |
| Density | 1.554 g/mL at 25°C[6][7][8] |
| Refractive Index (n20/D) | 1.469[6][8] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; difficult to mix with water.[3][7][8] |
Spectroscopic Characterization
Spectroscopic methods are used to elucidate the molecular structure of the synthesized compound.[1]
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of ethyl bromopyruvate.
Experimental Protocol (General):
-
Prepare a sample by dissolving a small amount of the purified ethyl bromopyruvate in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.40 | s | 2H | Br-CH₂ -CO |
| ~4.25 | q | 2H | O-CH₂ -CH₃ |
| ~1.30 | t | 3H | O-CH₂-CH₃ |
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~188 | C =O (ketone) |
| ~162 | C =O (ester) |
| ~63 | O-CH₂ -CH₃ |
| ~35 | Br-CH₂ -CO |
| ~14 | O-CH₂-CH₃ |
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
Experimental Protocol (General):
-
Acquire the IR spectrum of a neat sample of ethyl bromopyruvate using an FTIR spectrometer, typically with a capillary cell or ATR accessory.[9]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730-1750 | C=O stretch (ester) |
| ~1710-1730 | C=O stretch (ketone) |
| ~1200-1300 | C-O stretch (ester) |
| ~650-700 | C-Br stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1]
Experimental Protocol (General):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Acquire the mass spectrum using electron ionization (EI).
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 194/196 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[10] |
| 151/153 | [M - CO₂CH₃]⁺ |
| 122/124 | [BrCH₂CO]⁺ |
| 72 | [COCO₂CH₂CH₃]⁺ |
Experimental and Logical Workflows
Visualizing the experimental and logical processes can aid in understanding the synthesis and its applications.
Caption: Workflow for the synthesis, purification, and characterization of ethyl bromopyruvate.
Applications in Research and Drug Development
Ethyl bromopyruvate is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive heterocyclic molecules like thiazoles and imidazoles.[1][6] It has gained significant attention for its potential as an anticancer and antibacterial agent.[1][7]
Mechanism of Action: Inhibition of Glycolysis
One of the primary mechanisms of action for ethyl bromopyruvate's biological activity is the inhibition of key enzymes in the glycolytic pathway.[1][7] This leads to a reduction in cellular ATP levels, affecting the energy metabolism of cancer cells and pathogenic bacteria.[1] Enzymes targeted by ethyl bromopyruvate include glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate kinase.[1] This inhibitory action makes it a promising candidate for cancer therapy and for combating antibiotic resistance.[7][11]
Caption: Ethyl bromopyruvate inhibits key enzymes in the glycolytic pathway, reducing ATP production.
References
- 1. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethylbromopyruvate (CAS 70-23-5)
This compound, with CAS number 70-23-5, is a highly reactive and versatile organic compound.[1] Its structure, featuring both a reactive α-halo carbonyl group and an ester moiety, makes it a potent electrophile and a critical building block in organic synthesis and chemical biology.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and biological activities.
Chemical and Physical Properties
This compound is typically a clear, colorless to yellow or pink-red liquid.[3][4][5][6] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[3][4]
| Property | Value | Source(s) |
| CAS Number | 70-23-5 | [1][3][7] |
| Molecular Formula | C₅H₇BrO₃ | [1][3][4][8] |
| Molecular Weight | 195.01 g/mol | [1][3] |
| Appearance | Clear yellow to pink-red liquid | [3][5][9] |
| Boiling Point | 98-100 °C at 10 mmHg | [3][10] |
| 224.29 °C at 760 mmHg (estimated) | [8] | |
| Density | 1.554 g/mL at 25 °C | [3][10] |
| Refractive Index | n20/D 1.469 | [5][9] |
| Flash Point | 210 °F / 98.89 °C | [8] |
| Storage Temperature | 2-8°C | [9][11] |
| InChI Key | VICYTAYPKBLQFB-UHFFFAOYSA-N | [1][9] |
| Synonyms | Ethyl 3-bromopyruvate, Bromopyruvic acid ethyl ester, Ethyl 3-bromo-2-oxopropanoate | [3][4][9] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Common approaches aim for high yields and purity.
Method 1: Bromination of Ethyl Pyruvate (B1213749) [7] This method involves the direct bromination of ethyl pyruvate.
-
Reactants: 18.0g (0.155 mol) of ethyl pyruvate, 8 mL (0.155 mol) of bromine, 100 mL of dry ether.
-
Procedure:
-
Mix ethyl pyruvate and dry ether in a 250 mL three-necked flask.
-
Stir the mixture at room temperature while slowly adding bromine dropwise, maintaining the temperature between 20-34°C.
-
After the addition is complete, reflux the reaction for 2 hours.
-
Wash the organic phase with a saturated sodium chloride solution, followed by a saturated sodium carbonate solution until it is neutral.
-
Dry the organic phase and evaporate it under reduced pressure to yield this compound as a yellow oily liquid (Yield: 90%).
-
Method 2: Reaction with Bromine Chloride [1][7][12] This industrial method uses bromine chloride, which can be pre-formed or generated in situ, and offers high purity.
-
Reactants: 116.12g (1 mol) of ethyl pyruvate, 79.91g (0.5 mol) of bromine, 37.00g (0.52 mol) of chlorine gas.
-
Procedure:
-
Add ethyl pyruvate to a reaction flask and cool to -4°±2°C.
-
Prepare bromine chloride by adding chlorine gas to bromine in a separate jacketed addition funnel, maintaining a temperature of -4°±2°C.
-
Slowly add the prepared bromine chloride to the cooled ethyl pyruvate, keeping the reaction flask temperature at -2°±2°C.
-
After addition, stir the mixture at 2°C for 2 hours, then allow it to warm to room temperature.
-
Sparge with nitrogen gas for 3.5 hours to remove most of the HCl byproduct.
-
The crude product is then purified by distillation under reduced pressure (15 mmHg), collecting the main fraction at 93-94°C (Corrected Yield: 69%, Purity: 96%).
-
Method 3: Oxidation and Bromination of Ethyl Lactate [7] This method provides an alternative starting material.
-
Reactants: 60 mL (0.5 mol) of ethyl lactate, 150 mL of chloroform, 4 mL of bromine, 80 mL (0.7 mol) of 30% hydrogen peroxide.
-
Procedure:
-
Mix ethyl lactate, chloroform, and bromine in a 500 mL three-necked flask and heat in a water bath.
-
When the solution reaches 40°C, slowly add the hydrogen peroxide dropwise, maintaining the internal temperature between 35-45°C.
-
Stir the reaction for 3 hours.
-
Wash the reaction mixture sequentially with saturated sodium chloride, saturated sodium carbonate, and sodium thiosulfate (B1220275) solutions.
-
Dry the organic phase and distill it under reduced pressure to obtain a colorless oily liquid (Yield: 85%).
-
Purification Protocol[5][11]
The primary impurity in crude this compound is often the free acid form (e.g., bromopyruvic acid).
-
Procedure:
-
Dissolve the crude ester in dry diethyl ether or chloroform.
-
Stir the solution with calcium carbonate until effervescence ceases. This neutralizes and removes acidic impurities.
-
Filter the mixture.
-
The filtrate can be washed quickly with a small amount of water.
-
Dry the organic solution with a drying agent like magnesium sulfate (B86663) (MgSO₄).
-
Purify the product by distillation at least twice under reduced pressure.
-
Chemical Reactivity and Applications
This compound's reactivity is dominated by its α-halogenated carbonyl structure, making it a potent electrophile.[2] This allows it to participate in a variety of nucleophilic substitution and cyclization reactions.[1][3]
It is a key precursor for synthesizing a wide range of bioactive heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[2][13] Notable applications include:
-
Thiazole (B1198619) Synthesis: It is widely used in the Hantzsch thiazole synthesis, reacting with thioamides to produce substituted ethyl thiazole-4-carboxylates.[1][2]
-
Imidazole (B134444) Derivatives: It catalyzes the cyclocondensation with arylamidines to form imidazole derivatives.[1]
-
Other Heterocycles: It serves as a precursor for forming other complex ring systems such as quinoxalines and oxazines.[1][2]
References
- 1. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 70-23-5: Ethyl bromopyruvate | CymitQuimica [cymitquimica.com]
- 5. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 6. haihangindustry.com [haihangindustry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ethyl bromopyruvate, 70-23-5 [thegoodscentscompany.com]
- 9. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. calpaclab.com [calpaclab.com]
- 12. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Mechanism of Action of Ethylbromopyruvate as an Alkylating Agent
Executive Summary: Ethylbromopyruvate (EBP) is a potent electrophilic compound widely recognized for its activity as an alkylating agent.[1] Its chemical structure, featuring an α-halo carbonyl group, facilitates covalent modification of nucleophilic residues in biomolecules, with a pronounced reactivity towards the thiol groups of cysteine residues.[2] This irreversible alkylation is the cornerstone of its biological effects, primarily the inhibition of key metabolic enzymes. EBP serves as a valuable tool for probing enzyme mechanisms and has been investigated for its therapeutic potential as an anticancer and antibacterial agent due to its ability to disrupt cellular energy metabolism.[2][3] This document provides a comprehensive technical overview of EBP's mechanism of action, its principal cellular targets, relevant experimental data and protocols, and the key pathways it modulates.
Core Mechanism of Action: Covalent Alkylation
The biological activity of this compound is fundamentally derived from its chemical structure, which makes it a powerful alkylating agent.[4][5] Alkylating agents function by creating covalent bonds with nucleophilic groups in cellular macromolecules, leading to functional inactivation.[6][7]
Electrophilic Nature of this compound
EBP's reactivity stems from its α-halogenated carbonyl structure. The electron-withdrawing properties of the adjacent carbonyl and ester groups, combined with the electronegativity of the bromine atom, render the α-carbon highly electrophilic and susceptible to nucleophilic attack. This enables EBP to participate in a variety of nucleophilic substitution reactions.[1][2]
S-Alkylation of Cysteine Residues
The primary targets of EBP within biological systems are proteins containing highly reactive nucleophilic amino acid residues. The thiol group (-SH) of cysteine is the most nucleophilic residue found in naturally-occurring amino acids, making it a prime target for electrophilic attack by EBP.[8][9] The reaction proceeds via a standard SN2 mechanism, where the cysteine thiolate anion attacks the electrophilic α-carbon of EBP, displacing the bromide ion and forming a stable covalent thioether bond. This process, known as S-alkylation, results in the irreversible modification of the cysteine residue.[9][10] This high reactivity with cysteine makes EBP an invaluable tool for the covalent inhibition of enzymes that rely on an active-site cysteine for their catalytic function, such as certain dehydrogenases, proteases, and kinases.[2]
Key Cellular Targets and Pathways
EBP's alkylating activity leads to the inhibition of multiple critical cellular pathways, primarily those involved in energy metabolism.
Inhibition of Glycolysis
A major consequence of EBP administration is the potent inhibition of glycolysis.[2] This is particularly relevant in cancer therapy, as many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and are thus highly dependent on this pathway for ATP production.[11][12] By targeting key glycolytic enzymes, EBP effectively starves cancer cells of energy.
Key enzymatic targets in the glycolytic pathway include:
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Identified as a primary target, GAPDH contains a critical cysteine residue in its active site.[5][11] Alkylation of this residue by EBP or its analogue 3-bromopyruvate (B3434600) (3-BP) leads to complete enzymatic inactivation.[11]
-
Hexokinase II (HK-II): Often overexpressed and bound to mitochondria in cancer cells, HK-II is another key target.[3][13] Its inhibition prevents the initial phosphorylation of glucose, halting glycolysis at its first step.
-
Pyruvate Kinase: This enzyme catalyzes the final, rate-limiting step of glycolysis. EBP has been shown to inhibit its activity, further contributing to the shutdown of ATP production.[2]
The collective inhibition of these enzymes results in a rapid and severe depletion of intracellular ATP levels, triggering cell death.[2][11][14]
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nursingcecentral.com [nursingcecentral.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of the antitumoral alkylating agent 3-bromopyruvate on mitochondrial respiration: role of mitochondrially bound hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl-3-bromopyruvate | 70-23-5 | FE12511 | Biosynth [biosynth.com]
Spectroscopic data of Ethylbromopyruvate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for ethyl bromopyruvate (C₅H₇BrO₃), a key reagent in various synthetic and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for ethyl bromopyruvate is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~4.0 | Singlet | 2H | BrCH₂- |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~189 | C=O (Ketone) |
| ~162 | C=O (Ester) |
| ~63 | -OCH₂CH₃ |
| ~35 | BrCH₂- |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1740-1720 | C=O Stretch (Ester and Ketone) |
| ~1200-1100 | C-O Stretch (Ester) |
| ~700-600 | C-Br Stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 194/196 | [M]⁺ Molecular ion (presence of Br isotopes) |
| 121 | [M - Br]⁺ |
| 149/151 | [M - OCH₂CH₃]⁺ |
| 29 | [CH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ethyl bromopyruvate.
Materials:
-
Ethyl bromopyruvate
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Glass wool
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of ethyl bromopyruvate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3][4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of neat ethyl bromopyruvate.
Materials:
-
Ethyl bromopyruvate
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (B3395972) or dichloromethane (B109758) for cleaning
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone or dichloromethane and allow them to dry completely.[6][7] Handle the plates by their edges to avoid moisture contamination from fingerprints.[7]
-
Using a Pasteur pipette, place one to two drops of neat ethyl bromopyruvate onto the center of one salt plate.[6][8]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6][8]
-
-
Instrument Setup:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
-
Data Processing:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization mass spectrum of ethyl bromopyruvate.
Materials:
-
Ethyl bromopyruvate
-
Microsyringe or other suitable sample introduction tool
Procedure:
-
Sample Introduction:
-
Instrument Setup:
-
The ion source is typically set to electron ionization (EI) mode with an electron energy of 70 eV.[11]
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Note the isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.
-
Workflow Visualization
The logical workflow for the complete spectroscopic analysis of ethyl bromopyruvate is illustrated in the diagram below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. How To [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-depth Technical Guide to the Reactivity of Ethylbromopyruvate with Thiol Groups in Cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity between ethylbromopyruvate and the thiol group of cysteine residues. This compound, an α-halo ketone, is a valuable tool in biochemistry and drug development, primarily utilized for its ability to selectively modify cysteine residues through alkylation. This guide delves into the core principles of this reaction, including the underlying mechanism, influencing factors, and its application in the irreversible inhibition of cysteine proteases. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.
Core Chemical Principles and Reaction Mechanism
The reaction between this compound and the thiol group of a cysteine residue is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key players in this chemical transformation are the nucleophilic thiolate anion of the cysteine residue and the electrophilic α-carbon of this compound.
The Nucleophile: The thiol group (-SH) of cysteine is a weak acid, with a typical pKa value around 8.3.[1] However, this can vary significantly depending on the local protein microenvironment. Deprotonation of the thiol group to form the more nucleophilic thiolate anion (-S⁻) is crucial for the reaction to proceed efficiently.[1]
The Electrophile: this compound possesses a carbon-bromine bond adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating the substitution reaction.
The reaction proceeds as follows: the thiolate anion of cysteine attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions.
References
Ethylbromopyruvate: A Technical Guide to Stability and Storage for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylbromopyruvate is a highly reactive α-halo ester utilized as a crucial intermediate in pharmaceutical and chemical synthesis. Its efficacy as an alkylating agent is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the stability profile of this compound, optimal storage conditions, and detailed protocols for its handling and stability assessment in a laboratory setting. Due to the limited availability of quantitative stability data in public literature, this guide synthesizes qualitative information from safety data sheets and analogous compounds, and presents a generalized experimental framework for determining its stability profile.
Introduction
This compound (CAS 70-23-5) is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a probe in chemical biology due to its ability to alkylate nucleophilic residues.[1] However, its utility is accompanied by significant stability challenges. The presence of a bromine atom alpha to a carbonyl group makes the molecule susceptible to decomposition through various pathways, including hydrolysis and nucleophilic substitution.[1][2] Understanding and controlling these degradation processes is paramount for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.
This guide aims to provide laboratory personnel with the necessary information to safely store, handle, and, if required, quantitatively assess the stability of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇BrO₃ | [3] |
| Molecular Weight | 195.01 g/mol | [3] |
| Appearance | Clear orange-yellow to pink-red liquid | [3][4] |
| Boiling Point | 98.0 - 100.0 °C @ 10.00 mmHg | [3] |
| Density | 1.554 g/cm³ | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); immiscible in water. | [2][4] |
Stability Profile
This compound is stable under normal temperatures and pressures when stored correctly.[3] However, it is susceptible to degradation under several conditions.
General Stability
The compound is known to be reactive and can undergo decomposition upon prolonged exposure to light or air.[2] It is also sensitive to moisture. For this reason, it is often recommended to store the compound under an inert atmosphere, such as nitrogen.
Incompatible Materials
Contact with incompatible substances can lead to accelerated decomposition. These include:
-
Acids and Bases: Can catalyze hydrolysis and other degradation reactions.[3]
-
Oxidizing Agents: Can lead to oxidative degradation.[3]
-
Reducing Agents: Can reduce the carbonyl group or cleave the carbon-bromine bond.[3]
Hazardous Decomposition
Thermal decomposition or combustion of this compound can generate hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[3][5] The presence of acidic byproducts, such as HBr from synthesis, can further catalyze the degradation of the compound.
Recommended Storage Conditions
To ensure the longevity and purity of this compound in a laboratory setting, the following storage conditions are recommended.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Refrigerated (2°C - 8°C) or below 4°C (39°F) | To minimize thermal decomposition and slow down degradation kinetics. | [3][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent degradation from exposure to air and moisture. | |
| Container | Tightly closed container | To prevent exposure to air and moisture. | [3] |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and dissipate any potential vapors. | [3] |
| Incompatibles | Store away from acids, bases, oxidizing agents, and reducing agents | To prevent catalyzed decomposition. | [3] |
| Light | Protect from light | To prevent photolytic degradation. | [2] |
Experimental Protocols for Stability Assessment
Due to the lack of specific, publicly available quantitative stability data for this compound, a generalized protocol for a forced degradation study is provided below. This can be adapted to determine the stability of the compound under various conditions.
Objective
To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate (B1210297) buffers (pH range 3-9)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodologies
5.4.1. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., buffer, H₂O₂ solution) to a final concentration of approximately 100 µg/mL.
5.4.2. Hydrolytic Degradation
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer (pH 7).
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
5.4.3. Oxidative Degradation
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
5.4.4. Thermal Degradation
-
Place the solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
Dissolve samples in acetonitrile at specified time intervals for analysis.
5.4.5. Photolytic Degradation
-
Expose the this compound solution (in a photostable container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at appropriate time intervals.
5.4.6. HPLC Analysis
A stability-indicating HPLC method should be developed and validated. A general starting point could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
The method should be able to separate the parent this compound peak from all degradation products.
Potential Degradation Pathway
Based on the chemistry of α-halo esters, a primary degradation pathway in aqueous environments is likely hydrolysis. The following diagram illustrates this potential pathway.
Caption: A potential hydrolysis pathway for this compound.
Safety and Handling Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles.[3]
-
Skin Protection: Wear compatible protective gloves and a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[3]
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[3]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[3]
Conclusion
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. ijbpr.com [ijbpr.com]
- 6. Carboxyl Reactivity [www2.chemistry.msu.edu]
Understanding the Electrophilic Nature of Ethyl Bromopyruvate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl bromopyruvate (EBP) is a highly reactive α-halo ketone that serves as a versatile tool in both chemical synthesis and biological research. Its potent electrophilic character, conferred by the presence of adjacent electron-withdrawing carbonyl and ester functionalities, makes it an effective alkylating agent for a variety of nucleophiles. This technical guide provides a comprehensive overview of the electrophilic nature of ethyl bromopyruvate, detailing its reactivity, applications in organic synthesis and as an enzyme inhibitor, and providing detailed experimental protocols for its use.
The Core of Electrophilicity: Chemical Structure and Reactivity
Ethyl bromopyruvate's electrophilicity stems from its unique molecular structure. The presence of two carbonyl groups and a bromine atom on adjacent carbons creates a highly electron-deficient center at the α-carbon, making it susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.
This inherent reactivity allows ethyl bromopyruvate to readily react with a wide range of soft and hard nucleophiles, most notably the thiol groups of cysteine residues in proteins and the nitrogen atoms in various heterocyclic compounds. This reactivity is the basis for its utility as both a synthetic building block and a biological probe.
Reactivity with Thiols
The reaction of ethyl bromopyruvate with thiol-containing molecules, such as the amino acid cysteine, is a cornerstone of its biological activity. The sulfur atom of the thiol group acts as a potent nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate and displacing the bromide ion. This results in the formation of a stable thioether bond, a process known as alkylation.
This covalent modification of cysteine residues is often irreversible and can have significant consequences for protein structure and function, particularly when the modified cysteine is located in the active site of an enzyme.
Hantzsch Thiazole (B1198619) Synthesis
In organic synthesis, the electrophilic nature of ethyl bromopyruvate is prominently featured in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, such as ethyl bromopyruvate, with a thioamide. The thioamide's sulfur atom attacks the electrophilic carbon of ethyl bromopyruvate, initiating a cyclization cascade that ultimately yields a thiazole ring, a common scaffold in many pharmaceutical compounds.
Quantitative Data
While precise, experimentally determined kinetic data for the reaction of ethyl bromopyruvate with specific nucleophiles is not extensively documented in readily available literature, its high reactivity is well-established. For context, the parent compound, bromopyruvate, has been shown to be a potent inhibitor of the pyruvate (B1213749) dehydrogenase complex, acting as a competitive inhibitor with a Ki of approximately 90 µM [1]. This provides an indication of the high affinity of this class of compounds for enzyme active sites.
| Parameter | Value | Context | Reference |
| Ki (Bromopyruvate) | ~90 µM | Inhibition of Pyruvate Dehydrogenase (E1 component) | [1] |
Note: This data is for bromopyruvate, the carboxylic acid analog of ethyl bromopyruvate. The esterification in ethyl bromopyruvate may influence its cell permeability and interaction with specific enzymes, but the inherent electrophilic reactivity of the α-bromo ketone moiety is comparable.
Experimental Protocols
Hantzsch Thiazole Synthesis using Ethyl Bromopyruvate and Thiourea (B124793)
This protocol describes a general procedure for the synthesis of 2-amino-4-ethoxycarbonylthiazole.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
5% Sodium Carbonate (Na2CO3) solution
-
Deionized water
-
Round-bottom flask
-
Stir bar
-
Heating mantle or hot plate with stirrer
-
Reflux condenser
-
Beaker
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
-
TLC plates (Silica gel)
-
Mobile phase: 50% Ethyl acetate (B1210297) / 50% Hexane
Procedure:
-
In a round-bottom flask, combine ethyl bromopyruvate (1.0 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as a solvent and a stir bar.
-
Heat the mixture with stirring under reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a pre-weighed watch glass and allow it to air dry.
-
Determine the mass of the product and calculate the percent yield.
-
The purity of the product can be assessed by melting point determination and TLC analysis. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) if necessary.
Safety Precautions: Ethyl bromopyruvate is a lachrymator and irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity
This protocol provides a general method for assessing the inhibitory effect of ethyl bromopyruvate on GAPDH activity using a colorimetric assay that measures the reduction of NAD+ to NADH.
Materials:
-
Purified GAPDH enzyme
-
Ethyl bromopyruvate solution of known concentration
-
GAPDH Assay Buffer (e.g., 100 mM Triethanolamine, 10 mM Sodium Phosphate, 10 mM EDTA, pH 8.6)
-
Glyceraldehyde-3-phosphate (G3P) solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare a working solution of GAPDH in GAPDH Assay Buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of ethyl bromopyruvate in the assay buffer to determine the IC50 value.
-
Assay Setup:
-
In a 96-well plate, add the GAPDH enzyme solution to each well (except for the blank).
-
Add the different concentrations of ethyl bromopyruvate to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation:
-
To each well, add the G3P and NAD+ solutions to initiate the enzymatic reaction. The final volume in each well should be the same.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm over time (kinetic mode). This corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alkylation of Cysteine Residues in a Protein
This protocol outlines a general procedure for the alkylation of cysteine residues in a protein sample with ethyl bromopyruvate.
Materials:
-
Protein sample containing cysteine residues
-
Ethyl bromopyruvate
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Denaturing buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride)
-
pH buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5)
-
Quenching reagent (e.g., excess DTT or β-mercaptoethanol)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer containing a reducing agent (e.g., 5-10 mM DTT).
-
Incubate the sample at an appropriate temperature (e.g., 37-56°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete reduction of disulfide bonds and unfolding of the protein.
-
-
Alkylation:
-
Add a molar excess of ethyl bromopyruvate to the reduced protein solution. The exact molar ratio will depend on the protein and the desired extent of alkylation.
-
Incubate the reaction mixture in the dark at room temperature for approximately 1 hour.
-
-
Quenching:
-
Add an excess of a quenching reagent (e.g., DTT) to react with any unreacted ethyl bromopyruvate and stop the alkylation reaction.
-
-
Sample Preparation for Downstream Analysis:
-
The alkylated protein sample can then be further processed for downstream applications such as enzymatic digestion for mass spectrometry-based peptide mapping or SDS-PAGE analysis. Desalting or buffer exchange may be necessary depending on the subsequent analysis.
-
Visualizations
References
Ethylbromopyruvate: A Technical Guide to Safe Handling and Emergency Procedures
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
This document provides comprehensive safety precautions and handling guidelines for ethylbromopyruvate (CAS No. 70-23-5), a reactive reagent commonly used in pharmaceutical research and chemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling. It is recognized as a severe poison, a lachrymator (a substance that causes tearing), and an irritant.[1] The primary hazards are associated with direct contact and inhalation.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3] Some classifications also include H314 (Causes severe skin burns and eye damage).[3][4]
-
Primary Routes of Exposure: Skin contact, eye contact, inhalation.[6][7]
-
Health Effects: Contact can cause skin and eye irritation, potentially leading to burns.[1][5] Inhalation of vapors may lead to respiratory tract irritation.[5][6][7] The toxicological properties of this substance have not been fully investigated, and caution is advised.[6][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 70-23-5 | [1][2][5] |
| Molecular Formula | C5H7BrO3 | [1][2][5] |
| Molecular Weight | 195.01 g/mol | [1][2][5] |
| Appearance | Clear yellow to pink-red liquid | [1][6][7] |
| Odor | Mild, pungent, or odorless | [1][5][7] |
| Boiling Point | 98-100 °C @ 10 mmHg | [1][2] |
| Density | 1.554 g/mL at 25 °C | [1][2] |
| Flash Point | 98 - 99 °C (208.4 - 210.2 °F) | [2][5][6] |
| Solubility | Soluble in organic solvents (ethanol, acetone); difficult to mix with water | [1][7][9] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for minimizing exposure risk.
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[5][6]
-
Avoid all direct contact with eyes, skin, and clothing.[6][8]
-
Wash hands and any exposed skin thoroughly after handling the material.[5][6]
-
Remove contaminated clothing and wash it before reuse.[6]
-
Store in a tightly sealed container to prevent exposure to moisture and air.[6][7]
-
Store away from incompatible materials, including acids, bases, reducing agents, and oxidizing agents.[5][8]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are mandatory when working with this compound. Facilities must be equipped with an eyewash station and a safety shower.[6]
| Control Type | Specification | Source(s) |
| Engineering Controls | Chemical Fume Hood | [5][6] |
| Eyewash Station & Safety Shower | [6] | |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or EN166. | [5][6][8] |
| Skin Protection | Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure. | [5][6][8] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required if ventilation is inadequate or exposure limits are exceeded. A respiratory protection program meeting OSHA 29 CFR 1910.134 standards should be followed. Recommended filter: Type A (brown) for organic gases and vapors. | [5][6] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][8]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
The following workflow should be initiated in the event of a spill.
Caption: Emergency response workflow for an this compound spill.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][6]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[5]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Toxicological Information
The toxicological profile of this compound is not fully characterized.[6][8] The available acute toxicity estimates (ATE) are summarized below.
| Exposure Route | ATE Value | Source(s) |
| Oral LD50 | > 2000 mg/kg | [5] |
| Dermal LD50 | > 2000 mg/kg | [5] |
| Vapor LC50 | > 20 mg/L | [5] |
-
Carcinogenicity: There is no definitive classification of this compound as a carcinogen by major regulatory agencies.[7]
-
Sensitization: No information available.[5]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste material should be collected in a suitable, clean, dry, and closed container labeled for hazardous chemical waste.[6] Consult with your institution's environmental health and safety department for specific guidance.
References
- 1. nbinno.com [nbinno.com]
- 2. ブロモピルビン酸エチル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl bromopyruvate(70-23-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to Ethyl 3-bromo-2-oxopropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2-oxopropanoate, also commonly known as ethyl bromopyruvate, is a highly reactive and versatile organic compound. Its unique structure, featuring an α-bromo ketone and an ester functional group, makes it a valuable reagent and building block in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its applications in synthetic chemistry, with a particular focus on its role in the synthesis of heterocyclic compounds of interest to the pharmaceutical industry.
Physicochemical Properties
Ethyl 3-bromo-2-oxopropanoate is a colorless to pale yellow liquid with a pungent odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as chloroform, ether, and ethanol.[1] The presence of the bromine atom and the two carbonyl groups makes the molecule highly electrophilic and susceptible to nucleophilic attack.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 70-23-5 | [1][2] |
| Molecular Formula | C5H7BrO3 | [1][3][4] |
| Molecular Weight | 195.01 g/mol | [1][3] |
| IUPAC Name | Ethyl 3-bromo-2-oxopropanoate | [3] |
| Synonyms | Ethyl bromopyruvate, Bromopyruvic acid ethyl ester, Ethyl 3-bromopyruvate | [2][3] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 98-100 °C at 10 mmHg | [5] |
| 210-215 °C (decomposes) | [1] | |
| Density | ~1.56 g/cm³ at 20°C | [1] |
| Refractive Index (n20/D) | 1.469 | [5] |
| Solubility | Sparingly soluble in water; soluble in chloroform, ether, ethanol | [1] |
Synthesis and Purification
The most common method for the synthesis of Ethyl 3-bromo-2-oxopropanoate is the bromination of ethyl pyruvate (B1213749). Below are two detailed experimental protocols.
Experimental Protocol 1: Bromination using Bromine Chloride
This method, adapted from patent literature, describes a high-yield synthesis using pre-formed bromine chloride.
Materials:
-
Ethyl pyruvate
-
Bromine
-
Chlorine gas
-
Jacketed addition funnel
-
Reaction flask
-
Circulating cooling bath
-
5-plate Oldershaw column
Procedure:
-
Charge a reaction flask with ethyl pyruvate (1.0 mol).
-
Charge a jacketed addition funnel with bromine (0.5 mol).
-
Cool both the reaction flask and the addition funnel to -4°C ± 2°C using a circulating cooling bath.
-
Slowly add chlorine gas (0.52 mol) to the bromine in the addition funnel through a dip tube, maintaining the temperature at -4°C ± 2°C to form bromine chloride.
-
Slowly add the resulting bromine chloride to the cooled ethyl pyruvate in the reaction flask, maintaining the internal temperature at -2°C ± 2°C.
-
After the addition is complete, stir the reaction mixture at 2°C for 2 hours, then allow it to warm to room temperature.
-
Sparge the reaction mixture with nitrogen gas for 3.5 hours to remove the majority of the HCl byproduct.
-
Add dodecane (5% by weight of the crude product) to the mixture.
-
Purify the crude product by vacuum distillation using a 5-plate Oldershaw column at 15 mmHg.
-
Collect the main fraction at 93-94°C to obtain pure Ethyl 3-bromo-2-oxopropanoate.
Experimental Protocol 2: Bromination using Elemental Bromine in Ether
This method is a more traditional approach using elemental bromine in a solvent.
Materials:
-
Ethyl pyruvate
-
Bromine
-
Dry ether
-
Three-necked flask
-
Dropping funnel
-
Saturated sodium chloride solution
-
Saturated sodium carbonate solution
Procedure:
-
In a 250 mL three-necked flask, mix ethyl pyruvate (0.155 mol) with 100 mL of dry ether.
-
Stir the mixture at room temperature and slowly add bromine (0.155 mol) dropwise from a dropping funnel, maintaining the temperature between 20-34°C.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Wash the organic phase with a saturated sodium chloride solution.
-
Neutralize the organic phase by washing with a saturated sodium carbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Ethyl 3-bromo-2-oxopropanoate as a yellow oily liquid.
Chemical Reactivity and Applications
Ethyl 3-bromo-2-oxopropanoate is a versatile electrophile due to the presence of two reactive sites: the carbon bearing the bromine atom and the two carbonyl carbons. It readily undergoes nucleophilic substitution and condensation reactions.
A primary application of this compound is in the synthesis of heterocyclic systems, particularly thiazoles, which are prevalent scaffolds in many pharmaceutical agents.
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone, such as Ethyl 3-bromo-2-oxopropanoate, with a thioamide.
Reaction Mechanism:
The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in Ethyl 3-bromo-2-oxopropanoate, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks one of the carbonyl carbons in an intramolecular fashion to form a five-membered ring.
-
Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the characterization and purity assessment of Ethyl 3-bromo-2-oxopropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): A typical ¹H NMR spectrum of Ethyl 3-bromo-2-oxopropanoate would exhibit the following signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
A singlet for the methylene protons adjacent to the bromine atom (-CH₂Br).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms:
-
A signal for the methyl carbon of the ethyl group.
-
A signal for the methylene carbon of the ethyl group.
-
A signal for the methylene carbon attached to the bromine atom.
-
Two signals for the two carbonyl carbons (one for the ketone and one for the ester).
Note: Actual chemical shifts can vary depending on the solvent and the specific spectrometer used. The data presented here is a representative analysis.
Safety, Handling, and Storage
Ethyl 3-bromo-2-oxopropanoate is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory system.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is recommended to store it under refrigeration.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-bromo-2-oxopropanoate is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules that are of significant interest to the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the presence of both an α-bromo ketone and an ester moiety, allows for a wide range of chemical transformations. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and safe handling, is essential for its effective and responsible use in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.
References
- 1. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. 70-23-5 Cas No. | Ethyl 3-bromo-2-oxopropanoate | Apollo [store.apolloscientific.co.uk]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Navigating the Solubility Landscape of Ethylbromopyruvate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylbromopyruvate (EBP), a reactive α-ketoester, is a critical building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its efficacy in chemical reactions is often contingent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Concepts in Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This compound, with its ester and ketone functionalities, possesses a degree of polarity, influencing its interaction with different solvent classes.
Qualitative Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Source |
| Alcohols | Ethanol | Soluble | [1][2] |
| Ketones | Acetone | Soluble | [1][2] |
| Halogenated Hydrocarbons | Chloroform | Soluble | [1][3] |
| Dichloromethane | Soluble | Inferred from general solubility | |
| Ethers | Diethyl Ether | Soluble | [3] |
| Aqueous | Water | Largely immiscible/Difficult to mix | [1][3][4][5] |
Experimental Protocol for Determining this compound Solubility
For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is completely removed, reweigh the vial containing the this compound residue.
-
The mass of the dissolved this compound can be calculated by the difference in weight.
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC/GC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the chosen analytical method and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Conclusion
Understanding the solubility of this compound is paramount for its effective use in research and development. While quantitative data is sparse, its general solubility in common non-aqueous organic solvents is well-established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The visualized workflow further clarifies the logical steps involved in such a determination, providing a clear roadmap for researchers. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling more informed decisions in experimental design and process optimization.
References
Methodological & Application
Application Notes and Protocols for Hantzsch Thiazole Synthesis Using Ethylbromopyruvate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Hantzsch thiazole (B1198619) synthesis, with a specific focus on the use of ethylbromopyruvate as a key reactant. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The Hantzsch synthesis, a classic and versatile method, offers an efficient route to construct the thiazole ring by condensing an α-haloketone, such as this compound, with a thioamide.[1]
Biological and Medicinal Significance of Thiazoles
Thiazole derivatives are integral to the development of various therapeutic agents.[2] Their unique chemical properties allow for diverse substitutions, enabling the fine-tuning of their biological activity.[3] Notably, thiazole-containing compounds have been successfully developed as kinase inhibitors in cancer therapy. A prominent example is Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5] Thiazoles also exhibit a broad spectrum of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[6]
The Hantzsch Thiazole Synthesis: An Overview
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry.[7] The reaction involves the condensation of an α-haloketone with a thioamide. The mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8] This synthesis is known for its simplicity, use of readily available starting materials, and generally high yields.[1][8]
Reaction Mechanism
The synthesis of a 2,4-disubstituted thiazole from this compound and a thioamide proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound in an SN2 reaction.[9]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate (a thiazoline (B8809763) derivative).[8][9]
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of thiazole derivatives using this compound.
Protocol 1: General Synthesis of Ethyl 2-Substituted-thiazole-4-carboxylate
This protocol describes a general procedure for the reaction of this compound with a primary thioamide under conventional heating.
Materials:
-
This compound (1.0 eq.)
-
Substituted Thioamide (e.g., Thioacetamide, Thiobenzamide) (1.0-1.2 eq.)
-
Absolute Ethanol (B145695)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Ethyl Acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted thioamide (1.0-1.2 eq.) in absolute ethanol.
-
To this solution, add this compound (1.0 eq.) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure ethyl 2-substituted-thiazole-4-carboxylate.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-Substituted-thiazole-4-carboxylate
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[10]
Materials:
-
This compound (1.0 eq.)
-
Substituted Thioamide (1.0 eq.)
-
Ethanol (or other suitable solvent) in a microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.) and the substituted thioamide (1.0 eq.) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.
-
After irradiation, cool the vessel to room temperature.
-
The workup and purification procedure is similar to Protocol 1. The product can be isolated by removing the solvent and purifying by column chromatography or recrystallization.[10]
Quantitative Data Summary
The Hantzsch thiazole synthesis is known for its efficiency, with yields often being moderate to high. The following table summarizes representative quantitative data from various protocols.
| Entry | α-Haloketone | Thioamide | Method | Solvent | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Conventional Heating | Methanol | 30 min | ~99% | [9] |
| 2 | This compound | Various Thioamides | Microwave Irradiation | Not Specified | High | Rapid | [10] |
| 3 | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | Conventional Heating (Reflux) | Ethanol | 1-3 h | Good | [3] |
| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Conventional Heating (65 °C) | Ethanol/Water | 3.5 h | 79-90% | BenchChem |
| 5 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ultrasonic Irradiation (RT) | Ethanol/Water | 2 h | 79-90% | BenchChem |
Experimental Workflow and Logic
The synthesis of thiazoles via the Hantzsch reaction follows a logical and straightforward workflow, making it a common procedure in synthetic chemistry laboratories.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Signaling Pathway Diagram: Dasatinib Inhibition of Bcr-Abl
Thiazole-containing compounds can act as potent inhibitors of key signaling pathways in diseases like cancer. Dasatinib, for example, targets the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML) and drives cell proliferation and survival.
Caption: Dasatinib inhibition of the Bcr-Abl signaling pathway in CML.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
Application Notes: Using Ethylbromopyruvate for Active Site Labeling of Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylbromopyruvate (EBPY) is an α-halo carbonyl compound widely utilized as a powerful tool in biochemical and pharmaceutical research. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a potent electrophile capable of forming covalent bonds with nucleophilic residues within the active sites of enzymes.[1] This property allows EBPY to function as an affinity label, an invaluable reagent for irreversibly inhibiting enzymes and identifying critical active site residues.[2][3]
These application notes provide a comprehensive overview of the use of this compound for active site labeling, including its mechanism of action, key applications, and detailed protocols for labeling and subsequent analysis by mass spectrometry.
Mechanism of Action
This compound acts as an active-site-directed irreversible inhibitor. The core of its reactivity lies in the α-bromoketo group. Nucleophilic amino acid residues, most commonly cysteine (thiol group) but also potentially histidine (imidazole group), lysine (B10760008) (amino group), or glutamate/aspartate (carboxyl group), can attack the carbon atom bearing the bromine atom in a nucleophilic substitution reaction.[1][2] This results in the formation of a stable, covalent bond between the enzyme and the pyruvate (B1213749) derivative, leading to the inactivation of the enzyme. The primary mechanism involves the alkylation of a cysteine residue, as depicted below.
Caption: Covalent modification of an active site cysteine by this compound.
Applications in Research and Drug Development
The ability of this compound to specifically label active site residues makes it a versatile tool with several important applications:
-
Enzyme Mechanism Studies: By identifying the specific amino acid it binds to, EBPY helps elucidate the catalytic mechanism of an enzyme.[2]
-
Irreversible Inhibitor Development: It serves as a lead compound or intermediate for designing potent and irreversible enzyme inhibitors, particularly for enzymes involved in metabolic pathways.[2][4]
-
Drug Discovery: EBPY has been investigated for its potential as an anticancer and antibacterial agent due to its ability to inhibit key metabolic enzymes like hexokinase II and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][4][5]
-
Synthesis of Heterocyclic Compounds: It is a key intermediate in the synthesis of various pharmaceutical compounds, such as thiazole (B1198619) and pyrimidine (B1678525) derivatives, which may act as bacterial inhibitors.[2][6]
Properties and Handling of this compound
Proper handling and storage of this compound are crucial for safety and experimental success.
| Property | Value | Reference |
| CAS Number | 70-23-5 | [4] |
| Molecular Formula | C₅H₇BrO₃ | [5] |
| Molecular Weight | 195.01 g/mol | [5] |
| Appearance | Clear yellow to pink-red liquid | [5][7] |
| Boiling Point | 98-100 °C at 10 mmHg | [5][8] |
| Density | ~1.554 g/mL at 25 °C | [5][8] |
| Solubility | Soluble in organic solvents (ethanol, acetone); largely immiscible in water. | [1][5] |
| Storage | Store at 2-8°C in a cool, dry place. | [1][8] |
| Safety | Toxic, lachrymator (tear-inducing), and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE). | [1][7] |
Experimental Protocols
Protocol 1: Active Site Labeling of a Target Enzyme
This protocol provides a general procedure for labeling a purified enzyme with this compound. Note: All conditions, including buffer pH, incubation time, and reagent concentrations, must be optimized for each specific enzyme-inhibitor pair.
Materials:
-
Purified target enzyme in a suitable buffer (e.g., HEPES, Tris, or Phosphate buffer)
-
This compound (EBPY) stock solution (e.g., 100 mM in anhydrous DMSO or ethanol)
-
Reaction buffer (pH should be optimized based on enzyme stability and reactivity of the target residue, typically pH 6.0-8.0)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath
Procedure:
-
Enzyme Preparation: Prepare a solution of the target enzyme in the chosen reaction buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Labeling Reaction: Add a molar excess of this compound to the enzyme solution. The final concentration of EBPY should be optimized; start with a 10- to 100-fold molar excess over the enzyme concentration.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration. Monitor the loss of enzyme activity over time (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation period.
-
Quenching: Stop the reaction by adding a quenching reagent containing a thiol group, such as DTT (to a final concentration of 10-20 mM), to scavenge any unreacted this compound.
-
Removal of Excess Reagent: Remove excess EBPY and quenching reagent. This can be achieved by buffer exchange using a desalting column, dialysis, or precipitation of the protein (e.g., with acetone).
-
Verification of Labeling: Confirm the successful labeling and inactivation of the enzyme using an appropriate enzyme activity assay. The labeled sample is now ready for downstream analysis, such as mass spectrometry.
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 1 - 20 µM | Dependent on enzyme purity and analytical sensitivity. |
| EBPY Concentration | 10 - 1000 µM (10-100x molar excess) | Higher excess may be needed but increases risk of non-specific labeling. |
| Buffer pH | 6.0 - 8.5 | Must be optimized for enzyme stability and residue reactivity. |
| Temperature | 4°C - 37°C | Higher temperatures can speed up the reaction but may affect protein stability. |
| Incubation Time | 5 min - 2 hours | Should be determined empirically by time-course inactivation experiments. |
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the proteolytic digestion of the labeled enzyme to generate peptides for mass spectrometric analysis.
Materials:
-
Labeled protein sample from Protocol 1
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 1 M DTT)
-
Alkylating agent (e.g., 500 mM iodoacetamide)
-
Protease (e.g., Trypsin, sequencing grade)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Formic acid
Procedure:
-
Denaturation: Denature the labeled protein by adding denaturing buffer.
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes. This step ensures that only the EBPY-modified cysteine is not alkylated.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M, which is necessary for protease activity.
-
Proteolytic Digestion: Add trypsin at an enzyme-to-substrate ratio of approximately 1:50 (w/w). Incubate overnight (12-16 hours) at 37°C.
-
Quench Digestion: Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalting: Clean up the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents before mass spectrometry analysis.[9]
Protocol 3: LC-MS/MS Analysis and Data Interpretation
The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide containing the EBPY modification.
General Procedure:
-
LC Separation: Inject the desalted peptide sample onto a reverse-phase nano-LC system. Peptides are separated over a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[9]
-
Mass Spectrometry: The eluted peptides are ionized (typically by electrospray ionization, ESI) and analyzed in a mass spectrometer. The instrument operates in a data-dependent acquisition mode, where it records a high-resolution full MS scan followed by MS/MS scans of the most abundant precursor ions.[9][10][11]
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database containing the sequence of the target enzyme.
-
The search parameters must include a variable modification corresponding to the mass of the EBPY adduct on potential nucleophilic residues. The mass of the adduct is +114.0317 Da (C₅H₆O₃).
-
Software platforms like MaxQuant, PEAKS, or Proteome Discoverer can be used for this analysis.[9]
-
Successful identification is based on high-confidence peptide-spectrum matches (PSMs) for the modified peptide. The MS/MS spectrum should contain a series of fragment ions (b- and y-ions) that confirms the peptide sequence and pinpoints the exact site of modification.
-
Workflow and Data Visualization
Caption: Experimental workflow for active site labeling and identification.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 3. Bromopyruvate as an affinity label for Baker's yeast flavocytochrome b2. Identification of an active-site cysteine and characterization of some cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 7. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 8. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. msbioworks.com [msbioworks.com]
- 10. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylbromopyruvate: Applications in Cancer Cell Viability Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylbromopyruvate (EBP), a derivative of pyruvic acid, has emerged as a compound of interest in cancer research due to its ability to selectively target the altered metabolism of cancer cells. This document provides detailed application notes and experimental protocols for utilizing this compound in cancer cell viability assays. It is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of key enzymes in metabolic pathways that are crucial for cancer cell survival and proliferation. Notably, it targets enzymes within the glycolytic pathway, a process that is often upregulated in cancer cells in a phenomenon known as the "Warburg effect". By disrupting glycolysis, this compound leads to a depletion of ATP, the primary energy currency of the cell, ultimately inducing cell death.
Furthermore, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression. These include the NF-κB, STAT3, and AKT signaling pathways, which are involved in inflammation, cell survival, and proliferation. EBP has also been shown to inhibit the HMGB1/RAGE axis, which plays a role in inflammation and tumor progression. This multi-faceted mechanism of action makes this compound a compelling agent for investigation in oncology.
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| VMM917 | Melanoma | 0.34 | [1] |
| HeLa | Cervical Cancer | 1.11 | [1] |
| WiDr | Colon Cancer | 1.65 | [1] |
| MCF-7 | Breast Cancer | 3.79 | [1] |
| A549 | Lung Cancer | > 5 | [1] |
| HepG2 | Liver Cancer | > 5 | [1] |
| PC3 | Prostate Cancer | 11.56 | [2] |
| CWR22RV1 | Prostate Cancer | 10.93 | [2] |
| BJ (Normal Fibroblast) | Normal | 3.44 | [1] |
Note: A higher IC50 value indicates lower potency. The data suggests that the sensitivity of cancer cells to this compound varies depending on the cell line. For A549 and HepG2 cells, a significant growth inhibition was not observed even at the highest tested concentration of 5 mM[1]. Another study indicated that a high concentration of 30 mM ethyl pyruvate (B1213749) was required to inhibit the growth of A549 cells[3].
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve EBP) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cancer cell research.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Suppressed epithelial-mesenchymal transition and cancer stem cell properties mediate the anti-cancer effects of ethyl pyruvate via regulation of the AKT/nuclear factor-κB pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application of Ethylbromopyruvate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylbromopyruvate is a highly versatile and reactive reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its structure, featuring an α-halo-ketone and an ester moiety, allows for diverse reactivity, making it an invaluable tool in the construction of pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound, including thiazoles, oxazoles, quinoxalines, and pyrrolo[1,2-a]quinoxalines. The synthesized heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Application Notes
This compound's utility in heterocyclic synthesis stems from its electrophilic nature, readily reacting with various nucleophiles to form cyclic structures. The primary applications covered in this document are:
-
Thiazole (B1198619) Synthesis (Hantzsch Synthesis): The reaction of this compound with thioamides or thiourea (B124793) is a classic and efficient method for the preparation of 2-aminothiazole-4-carboxylates. Thiazole derivatives are present in numerous FDA-approved drugs and are known for their broad spectrum of biological activities.
-
Oxazole (B20620) Synthesis (Bredereck Reaction): this compound can react with amides, such as formamide, to yield ethyl oxazole-4-carboxylates. Oxazoles are another important class of heterocycles found in many natural products and pharmaceuticals.
-
Quinoxaline (B1680401) Synthesis: The condensation of this compound with o-phenylenediamines provides a route to quinoxaline derivatives. Quinoxalines are bicyclic heterocycles with significant applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.
-
Multicomponent Synthesis of Fused Heterocycles: this compound is an excellent substrate for multicomponent reactions, enabling the one-pot synthesis of complex fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. These reactions offer high atom economy and efficiency.
The following sections provide detailed experimental protocols and quantitative data for these key transformations.
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of a key thiazole intermediate from this compound and thiourea.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (B145695) (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea and ethanol.
-
Stir the mixture until the thiourea is completely dissolved.
-
Slowly add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Purification:
The crude product can be purified by recrystallization from ethanol.
Synthesis of Ethyl oxazole-4-carboxylate (Bredereck Reaction)
This protocol outlines the synthesis of an oxazole derivative from this compound and formamide.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, as both reactant and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of formamide.
-
Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate
This protocol details the synthesis of a quinoxaline derivative from this compound and 3-methyl-1,2-phenylenediamine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
3-methyl-1,2-phenylenediamine (1.0 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve 3-methyl-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add this compound dropwise to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
Purification:
The product can be purified by recrystallization from a suitable solvent like ethanol or methanol (B129727).
Multicomponent Synthesis of Diethyl 1-(ethoxycarbonyl)-4-methylpyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate.[1]
This one-pot protocol describes the synthesis of a functionalized pyrrolo[1,2-a]quinoxaline (B1220188).[1]
Reaction Scheme:
Materials:
-
3-methyl-1,2-phenylenediamine (1.0 eq, 2 mmol)
-
Diethyl acetylenedicarboxylate (B1228247) (1.0 eq, 2 mmol)
-
This compound (1.0 eq, 2 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of 3-methyl-1,2-phenylenediamine and diethyl acetylenedicarboxylate in acetonitrile, add this compound at room temperature.[1]
-
Heat the mixture under reflux for 12 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will precipitate.[1]
-
Filter the resulting precipitate and wash with cold methanol to give the pure product.[1]
Data Presentation
Table 1: Synthesis of Thiazole Derivatives using this compound
| Entry | Thioamide/Thiourea | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| 1 | Thiourea | Ethanol, Reflux | 3-4 | 85-95 | Generic Hantzsch |
| 2 | Substituted Thioamides | Ethanol, Reflux | 4-8 | 70-90 | [2] |
| 3 | Thiourea | Microwave, Ethanol | 0.5-1 | 90-98 | [3] |
Table 2: Synthesis of Quinoxaline and Pyrrolo[1,2-a]quinoxaline Derivatives
| Entry | Reactants | Product | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound, o-phenylenediamine | 2-(ethoxycarbonylmethyl)quinoxaline | Ethanol | 2-4 | 80-90 | General Procedure |
| 2 | This compound, 1,2-diaminobenzene, dialkyl acetylenedicarboxylates | Polysubstituted pyrrolo[1,2-a]quinoxalines | Acetonitrile | 12 | 88-93 | [1] |
| 3 | This compound, ethylenediamine, dialkyl acetylenedicarboxylates | Polysubstituted pyrrolo[1,2-a]pyrazines | Acetonitrile | 18 | 85-90 | [1] |
Mandatory Visualization
Caption: General workflow for synthesizing heterocyclic compounds using this compound.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Caption: Logical flow from synthesized heterocycles to potential drug development.
References
- 1. BJOC - A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate [beilstein-journals.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
Ethylbromopyruvate: A Versatile Tool for Elucidating Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethylbromopyruvate (EBPY) is a reactive α-halo ketone that serves as a potent and versatile tool for probing enzyme mechanisms. Its utility stems from its ability to act as an affinity label, covalently modifying specific amino acid residues within the active site of various enzymes. This irreversible inhibition allows for the identification of key catalytic residues, the elucidation of enzyme kinetics, and the characterization of enzyme-substrate interactions. Due to its structural similarity to pyruvate (B1213749), a central metabolite, this compound is particularly effective at targeting enzymes involved in glycolysis and other metabolic pathways.
The primary mechanism of action for this compound involves the alkylation of nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine.[1] The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack by the deprotonated sulfhydryl group of a cysteine residue, forming a stable covalent thioether bond. This targeted modification often leads to the irreversible inactivation of the enzyme, allowing researchers to pinpoint the modified residue as being crucial for the enzyme's catalytic function.
One of the most well-characterized targets of this compound and its close analog, bromopyruvate, is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][2][3] Studies have shown that this compound effectively inhibits GAPDH by covalently modifying a critical cysteine residue in its active site.[1] This inhibition disrupts the glycolytic pathway, leading to a depletion of cellular ATP. Other notable enzyme targets include pyruvate kinase and the pyruvate dehydrogenase complex, further highlighting the role of this compound as a powerful modulator of cellular metabolism.[4][5]
The application of this compound extends to the identification of potential drug targets. By identifying enzymes that are potently inhibited by this compound, researchers can gain insights into metabolic vulnerabilities of cancer cells or pathogens. For instance, the pronounced sensitivity of cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), to glycolytic inhibitors like this compound underscores its potential as a lead compound in anticancer drug development.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and the closely related bromopyruvate with various enzymes. It is important to note that while the mechanisms are similar, the kinetic parameters may differ between the two compounds.
Table 1: Kinetic Parameters for Enzyme Inhibition by this compound
| Enzyme | Organism | Ki | k_inact_ (min⁻¹) | Comments |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Mycobacterium tuberculosis | 52.49 nM | 0.158 | This compound demonstrates potent inhibition of this key glycolytic enzyme.[1] |
Table 2: Kinetic Parameters for Enzyme Inhibition by Bromopyruvate (for comparison)
| Enzyme Component | Organism | Ki (Competitive) | Inactivation Details |
| Pyruvate Dehydrogenase (E1 component) | Escherichia coli | ~90 µM | Acts as an initial competitive inhibitor followed by irreversible inactivation.[5] |
| Pyruvate Dehydrogenase Complex | Human Platelets | - | 0.1 mM 3-bromopyruvate (B3434600) decreased activity by 59% in platelets from diabetic patients. |
Experimental Protocols
Protocol 1: Enzyme Kinetics Assay for Irreversible Inhibition by this compound
This protocol outlines a general method for determining the kinetic parameters (K_i_ and k_inact_) of irreversible enzyme inhibition by this compound.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Enzyme Activity Assay:
-
Establish a standard curve for the product of the enzymatic reaction.
-
Determine the optimal concentration of the enzyme and substrate that yields a linear reaction rate over a defined time period.
-
The assay should be conducted under conditions where the substrate concentration is at or near its K_m_ value.
-
-
Determination of the Inactivation Rate Constant (k_obs_):
-
Pre-incubate the enzyme at a fixed concentration with various concentrations of this compound in the assay buffer.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into the reaction mixture containing the substrate to initiate the enzymatic reaction. The dilution should be sufficient to stop further inactivation during the measurement of residual activity.
-
Measure the initial reaction velocity (v) for each time point and inhibitor concentration.
-
Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time for each this compound concentration.
-
The slope of each line will be the negative of the observed inactivation rate constant (-k_obs_).
-
-
Determination of K_i_ and k_inact_:
-
Plot the calculated k_obs_ values against the corresponding this compound concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs_ = (k_inact_ * [I]) / (K_i_ + [I]) where:
-
k_inact_ is the maximum rate of inactivation.
-
K_i_ is the inhibitor concentration at which the inactivation rate is half of k_inact_.
-
[I] is the concentration of this compound.
-
-
The values for K_i_ and k_inact_ can be determined from the hyperbolic fit of the data.
-
Protocol 2: Affinity Labeling of an Enzyme with this compound for Mass Spectrometry Analysis
This protocol describes the labeling of a target enzyme with this compound to identify the site of covalent modification.
Materials:
-
Purified target enzyme
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 1 M dithiothreitol (B142953) or β-mercaptoethanol)
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue stain
-
In-gel digestion kit (containing trypsin)
-
Reagents for peptide extraction
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Affinity Labeling Reaction:
-
Incubate the purified enzyme with a molar excess of this compound (e.g., 10 to 100-fold molar excess) in the reaction buffer. The optimal concentration and incubation time should be determined empirically, often by performing a time-course and concentration-dependent inactivation assay first.
-
A control reaction without this compound should be run in parallel.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a time sufficient to achieve significant inactivation (e.g., >90%).
-
Quench the reaction by adding a quenching solution to react with any excess this compound.
-
-
Protein Separation and Digestion:
-
Separate the labeled and unlabeled proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and excise the protein band of interest.
-
Perform in-gel tryptic digestion of the excised protein band according to the manufacturer's protocol. This typically involves destaining, reduction of disulfide bonds, alkylation of free cysteines (with a reagent other than EBPY, such as iodoacetamide, for comparison if needed, though in this case, the modification of interest is from EBPY), and finally, digestion with trypsin.
-
-
Peptide Extraction and Mass Spectrometry Analysis:
-
Extract the tryptic peptides from the gel slices using a series of acetonitrile (B52724) and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to determine the amino acid sequence.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target enzyme.
-
Specify a variable modification on cysteine residues corresponding to the mass of the this compound adduct (the addition of the pyruvyl group, C3H3O3, which has a mass of 87.01 Da, after the loss of HBr).
-
Identify the peptide(s) that show this specific mass shift and confirm the modification site by manual inspection of the MS/MS spectrum, looking for the modification on a specific cysteine residue.
-
Visualizations
Caption: Experimental workflow for affinity labeling and identification of modification site.
Caption: Mechanism of irreversible enzyme inhibition by this compound.
Caption: Inhibition of key enzymes in glycolysis and related pathways by this compound.
References
- 1. Buy Ethyl bromopyruvate | 70-23-5 [smolecule.com]
- 2. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during 3-bromopyruvate mediated cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 5. Bromopyruvate as an active-site-directed inhibitor of the pyruvate dehydrogenase multienzyme complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Ethylbromopyruvate in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylbromopyruvate (EBP) as a promising broad-spectrum antibacterial agent. This document includes detailed protocols for evaluating its efficacy and elucidating its mechanism of action, catering to the needs of researchers in microbiology, infectious diseases, and drug discovery.
Introduction
This compound is a small molecule that has demonstrated significant potential in the development of new antibacterial agents. Its primary strength lies in its ability to target and inhibit key metabolic enzymes within bacteria, leading to a broad spectrum of activity, including against drug-resistant pathogens. This document outlines the core applications of EBP in antibacterial research and provides detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its antibacterial effect by targeting multiple crucial enzymes in bacterial central carbon metabolism. This multi-targeted approach is believed to contribute to its broad-spectrum activity and a lower propensity for the development of resistance. The primary enzymatic targets include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of GAPDH disrupts glycolysis, a fundamental pathway for energy production, leading to a reduction in ATP levels.
-
Pyruvate Kinase: By inhibiting this key glycolytic enzyme, EBP further disrupts energy metabolism.
-
Isocitrate Lyase and Malate Synthase: These are key enzymes of the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of some pathogens, including Mycobacterium tuberculosis, on non-carbohydrate carbon sources.
The inhibition of these enzymes ultimately leads to a cascade of detrimental effects within the bacterial cell, including depleted energy reserves and impaired iron uptake, culminating in bactericidal activity.[1][2]
Data Presentation
The antibacterial efficacy of this compound has been quantified against a range of clinically significant pathogens. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | Drug-Susceptible | 32 |
| Mycobacterium tuberculosis | MDR Strain 1 | Isoniazid & Rifampicin Resistant | 64 |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 32 |
| Staphylococcus aureus | Clinical Isolate | Methicillin-Resistant (MRSA) | 64 |
| Klebsiella pneumoniae | ATCC 700603 | Extended-Spectrum β-lactamase (ESBL) | 64 |
| Acinetobacter baumannii | ATCC 19606 | - | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | - | 64 |
| Enterococcus faecium | ATCC 700221 | Vancomycin-Resistant (VRE) | 64 |
Table 2: In Vivo Efficacy of this compound against Staphylococcus aureus
| Treatment Group | Dosage | Log10 CFU/thigh at 24h |
| Vehicle Control | - | ~7.5 |
| Vancomycin | 50 mg/kg | ~4.0 |
| This compound | 2 mg/kg | ~4.0 |
Experimental Protocols
Detailed protocols for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.[3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound (EBP) stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Preparation of EBP dilutions: a. Prepare a 2-fold serial dilution of the EBP stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum preparation: a. From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate setup: a. Add 50 µL of CAMHB to all wells of a new 96-well microtiter plate. b. Transfer 50 µL of each EBP dilution to the corresponding wells. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control (bacteria in CAMHB without EBP) and a negative control (CAMHB only).
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of EBP that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Time-Kill Kinetics Assay
This assay is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8][9]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (EBP) stock solution
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum preparation: a. Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Assay setup: a. Prepare culture tubes containing the bacterial suspension and EBP at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control tube without EBP.
-
Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: a. Perform serial dilutions of the collected aliquots in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each EBP concentration and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Protocol 3: Intracellular Killing of Mycobacterium tuberculosis in Macrophages
This protocol assesses the ability of EBP to kill M. tuberculosis residing within macrophages.[10][11][12][13][14]
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mycobacterium tuberculosis H37Rv culture
-
This compound (EBP) stock solution
-
24-well cell culture plates
-
Sterile water or 0.1% Triton X-100 for cell lysis
-
Middlebrook 7H11 agar plates
Procedure:
-
Macrophage culture and infection: a. Seed macrophages in 24-well plates and allow them to adhere. b. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:10 for 4 hours. c. Wash the cells with medium to remove extracellular bacteria and then treat with gentamicin (100 µg/mL) for 45 minutes to kill any remaining extracellular mycobacteria.
-
Treatment with EBP: a. Replace the medium with fresh medium containing EBP at the desired concentration (e.g., 1x MIC). b. Include an untreated infected control and a control with a known anti-tuberculosis drug (e.g., rifampicin). c. Incubate the plates for 48 hours.[10]
-
Determination of intracellular viability: a. Lyse the macrophages with sterile water or 0.1% Triton X-100. b. Perform serial dilutions of the cell lysates. c. Plate the dilutions on Middlebrook 7H11 agar plates. d. Incubate the plates at 37°C for 3-4 weeks. e. Count the number of colonies to determine the intracellular CFU/mL.
Protocol 4: Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antibacterial agents in a mammalian system.[15][16][17][18][19]
Materials:
-
Female ICR mice (5-6 weeks old)
-
Staphylococcus aureus culture
-
This compound (EBP) formulation for injection
-
Sterile saline or PBS
-
Tissue homogenizer
Procedure:
-
Induction of neutropenia: a. Render mice neutropenic by intraperitoneal injection of cyclophosphamide on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection.[17]
-
Infection: a. On day 0, inject approximately 10^6 CFU of S. aureus in 0.1 mL of saline into the thigh muscle of each mouse.
-
Treatment: a. At 2 hours post-infection, administer EBP via a suitable route (e.g., subcutaneous or intravenous injection) at the desired dosage. b. Include a vehicle control group and a positive control group treated with a standard antibiotic (e.g., vancomycin).
-
Assessment of bacterial burden: a. At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh muscle. b. Homogenize the thigh tissue in a known volume of sterile saline or PBS. c. Perform serial dilutions of the homogenate and plate on appropriate agar plates. d. Incubate the plates and count the colonies to determine the CFU per gram of thigh tissue.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acm.or.kr [acm.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 14. researchgate.net [researchgate.net]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 16. imquestbio.com [imquestbio.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. criver.com [criver.com]
- 19. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ethylbromopyruvate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell-based assays to evaluate the cytotoxicity of Ethylbromopyruvate (EBP). EBP is a molecule of interest in cancer research due to its potential to disrupt cellular metabolism. Understanding its cytotoxic effects is crucial for assessing its therapeutic potential.
Overview of Cell-Based Cytotoxicity Assays
A variety of assays are available to assess the cytotoxic effects of compounds like this compound. These assays measure different cellular parameters that indicate cell health, membrane integrity, and the mode of cell death. The most common assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays: A suite of assays designed to detect the biochemical and morphological hallmarks of programmed cell death (apoptosis), including:
-
Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
-
Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key executioners of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Data Presentation: Cytotoxicity of Ethyl Pyruvate
The following table summarizes the cytotoxic effects of Ethyl Pyruvate (EP), a related compound to EBP, on various human cancer cell lines and a normal fibroblast cell line as determined by the MTT assay. The data is presented as IC50 values, which is the concentration of the compound that inhibits 50% of cell growth.
| Cell Line | Cancer Type | IC50 (mM) of Ethyl Pyruvate |
| VMM917 | Melanoma | 0.34 ± 0.01 |
| HeLa | Cervical Cancer | 1.13 ± 0.01 |
| MCF-7 | Breast Cancer | 3.51 ± 0.53 |
| WiDr | Colon Cancer | 3.79 ± 0.26 |
| A549 | Lung Cancer | >5 |
| HepG2 | Liver Cancer | >5 |
| BJ | Normal Fibroblast | 3.44 ± 0.24 |
Data represents the mean ± standard deviation from four independent experiments.
The following table presents quantitative data on the pro-apoptotic effects of Ethyl Pyruvate in an in vivo model of myocardial ischemia/reperfusion injury, demonstrating its ability to modulate key markers of apoptosis.
| Parameter | Control (Ischemia/Reperfusion) | Ethyl Pyruvate (50 mg/kg) |
| Caspase-3 Activity | 185% ± 15% | 146% ± 18%[1] |
| TUNEL-Positive Cells | 41% ± 6% | 29% ± 4%[1] |
Data is presented as the mean ± standard deviation.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for evaluating the dose-dependent cytotoxicity of this compound.[2][3][4][5][6]
Materials:
-
This compound (EBP) stock solution
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EBP in complete culture medium. Remove the old medium from the wells and add 100 µL of the EBP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve EBP) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each EBP concentration relative to the vehicle control. Plot the percentage of viability against the log of the EBP concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7][8][9][10][11][12][13]
Materials:
-
This compound (EBP) stock solution
-
Target cancer cell line(s)
-
Complete cell culture medium (serum-free medium is recommended for the assay step)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include three control groups:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.
-
No-cell control: Medium only (for background measurement).
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]
Materials:
-
This compound (EBP) stock solution
-
Target cancer cell line(s)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of EBP for the desired time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][7][8][14][15]
Materials:
-
This compound (EBP) stock solution
-
Target cancer cell line(s)
-
Cell culture plates
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with EBP as described in previous protocols.
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the cell lysate at 10,000 x g for 1 minute to pellet the cellular debris. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Caspase Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Then, add 5 µL of the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/440 nm (for fluorometric assays).
-
Data Analysis: Compare the readings from the EBP-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
This assay detects DNA fragmentation in late-stage apoptotic cells.[1]
Materials:
-
This compound (EBP) stock solution
-
Target cancer cell line(s)
-
Chamber slides or coverslips
-
TUNEL Assay Kit (containing TdT enzyme, BrdUTP or fluorescently labeled dUTP, and appropriate buffers)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells on chamber slides or coverslips and treat with EBP.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them by incubating with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence, depending on the label used. Alternatively, cells can be prepared for flow cytometry analysis.
-
Data Analysis: Quantify the percentage of TUNEL-positive cells by counting a representative number of cells from different fields or by using flow cytometry software.
Signaling Pathways and Experimental Workflows
This compound is known to exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate the experimental workflows to investigate these effects and the signaling pathways themselves.
Experimental Workflow for Assessing EBP Cytotoxicity
Caption: Workflow for evaluating EBP-induced cytotoxicity.
Experimental Workflow for Investigating NF-κB Pathway Modulation by EBP
References
- 1. clyte.tech [clyte.tech]
- 2. kumc.edu [kumc.edu]
- 3. immunostep.com [immunostep.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. ETC-1002 Attenuates Porphyromonas gingivalis Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells via the AMPK/NF-κB Pathway and Exerts Ameliorative Effects in Experimental Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ptglab.com [ptglab.com]
- 13. sileks.com [sileks.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Troubleshooting low yield in Ethylbromopyruvate reactions
Technical Support Center: Ethylbromopyruvate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in chemical reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagent Quality and Handling
Question: My reaction yield is consistently low. Could the quality of my this compound be the issue?
Answer: Yes, the purity and stability of this compound are critical for reaction success. Due to its reactivity, it can degrade over time, especially with exposure to moisture, light, or air.[1]
-
Purity Check: this compound often contains acidic impurities such as bromopyruvic acid or hydrobromic acid (HBr) from its synthesis.[2][3][4] These impurities can interfere with your reaction, especially if it involves acid-sensitive substrates or reagents. The presence of residual HBr is known to degrade the product.[3]
-
Appearance: The reagent should be a clear yellow to pink-red liquid.[1][5] A significant color change or the presence of precipitates may indicate degradation.
-
Storage: Ensure the reagent is stored correctly. It should be kept in a tightly sealed container, refrigerated (typically 2-8°C), and preferably under an inert atmosphere like nitrogen.[1][6]
-
Purification: If you suspect impurities, you can purify the this compound before use.[2][4] A standard method is detailed in the "Experimental Protocols" section below.
Question: How can I be sure my other reagents and solvents are not the source of the problem?
Answer: The quality of all components in the reaction mixture is crucial.
-
Solvent Purity: Use dry (anhydrous) solvents, as this compound is moisture-sensitive.[1] Water can hydrolyze the ester or interfere with the desired reaction pathway.
-
Reagent Purity: Ensure your nucleophile (e.g., thioamide, amine) and any bases or catalysts are pure and dry. Impurities can lead to side reactions or catalyst deactivation.[7]
-
Glassware: Always use clean, oven-dried or flame-dried glassware to prevent contamination with water or other residues.[8]
Section 2: Reaction Conditions
Question: I am performing a Hantzsch thiazole (B1198619) synthesis and getting a low yield. What are the most critical reaction parameters to optimize?
Answer: The Hantzsch thiazole synthesis, a common application for this compound, involves the condensation of an α-haloketone with a thioamide.[9][10] While it can provide excellent yields, several factors can lead to poor outcomes.[10]
-
Temperature Control: Many reactions with this compound are exothermic. Adding reagents slowly and maintaining the recommended reaction temperature is vital to prevent side reactions.[8][11] For some syntheses, low temperatures (e.g., -10 to 10°C) are preferred to improve selectivity and stability.[3]
-
Choice of Base: If your reaction requires a base, its strength and stoichiometry are important. For instance, in reactions with azoles, the basicity of the nucleophile itself can determine whether the reaction proceeds via direct substitution or an elimination-addition mechanism.[12] An inappropriate base can promote side reactions like dehydrohalogenation.
-
Solvent Effects: The solvent can influence reaction rates and selectivity. Common solvents include ethanol, dioxane, and dimethylformamide (DMF). The optimal solvent depends on the specific substrates and reaction type.[13]
-
Reaction Time: Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Quenching the reaction too early will result in incomplete conversion, while letting it run for too long can lead to product decomposition or the formation of byproducts.[8]
Question: What are common side reactions that could be lowering my yield?
Answer: this compound is a reactive electrophile, which makes it susceptible to several side reactions.[9]
-
Hydrolysis: Reaction with any residual water can hydrolyze the ethyl ester group.
-
Dehydrohalogenation: A base can eliminate HBr from this compound, forming an unsaturated byproduct.
-
Polymerization: Under certain conditions, this compound can self-condense or polymerize.
-
Multiple Substitutions: If your nucleophile has multiple reactive sites, you may get a mixture of products.[7]
-
Substrate Decomposition: The reaction conditions (e.g., heat, strong base) may be degrading your starting material or the desired product.[8][14]
Section 3: Workup and Purification
Question: My reaction appears to go to completion according to TLC, but my isolated yield is very low. Where could I be losing my product?
Answer: Significant product loss can occur during the workup and purification stages.[14]
-
Aqueous Extraction: Your product might have some solubility in the aqueous layer during extraction. It is good practice to re-extract the aqueous layer with your organic solvent to recover any dissolved product.[14]
-
Product Stability: The product may be unstable to the pH conditions of the workup. For example, exposure to acidic or basic aqueous solutions could cause decomposition.[14]
-
Volatility: The product may be volatile and could be lost during solvent removal on a rotary evaporator.[14]
-
Purification Losses: During column chromatography, the product can be lost if it streaks on the column or is irreversible adsorbed to the stationary phase (e.g., silica (B1680970) gel).
Data Presentation
The yield of reactions involving this compound is highly dependent on the reaction conditions. The following table summarizes data from various synthesis protocols.
| Reaction Type | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromination | Ethyl Pyruvate, Bromine | Dry Ether | 20-34 | 2 | 90% | [15] |
| Bromination | Ethyl Pyruvate, Bromine Chloride | None | -2 ± 2 | 2 | ~92% (after distillation) | [3][15] |
| Hantzsch Thiazole Synthesis | This compound, Thiobenzamide | Dioxane | 60 | - | 18-20% | [13] |
| Thiazole Synthesis | This compound, Substituted Thioamides | Ethanol | Reflux | 2-3.5 | 82-95% | [16] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from established chemical literature for removing acidic impurities.[2][4]
-
Dissolution: Dissolve the crude this compound in a 5-10 fold volume of dry diethyl ether (Et₂O) or chloroform (B151607) (CHCl₃).
-
Neutralization: Add powdered calcium carbonate (CaCO₃) in small portions and stir the suspension. Continue adding CaCO₃ until effervescence (release of CO₂) ceases, which indicates that the acidic impurities have been neutralized.
-
Filtration: Filter the mixture to remove the calcium salts and any excess CaCO₃.
-
Drying: Dry the filtrate over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).
-
Distillation: After filtering off the drying agent, carefully remove the solvent using a rotary evaporator. Purify the remaining oil by vacuum distillation. Collect the fraction boiling at approximately 98-100 °C at 10 mmHg.[4]
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
This is a representative protocol for the synthesis of ethyl thiazole-4-carboxylates.[10][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the thioamide (1.0 equivalent) in a suitable solvent like ethanol.
-
Reagent Addition: To the stirred solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 2 to 6 hours depending on the substrates.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield Reactions
The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in reactions involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 3. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 4. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. nbinno.com [nbinno.com]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Page loading... [wap.guidechem.com]
- 16. mdpi.com [mdpi.com]
Optimizing reaction conditions for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole (B1198619) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring system.[1] This method, first described by Arthur Hantzsch in 1887, is widely used due to its reliability and the accessibility of starting materials.[1][2]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1]
Hantzsch Thiazole Synthesis Mechanism
Caption: General mechanism of the Hantzsch Thiazole Synthesis.[3]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone (B140003), chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for often providing high yields, and the reaction is typically simple to perform.[4] However, yields can be significantly impacted by various factors, including the purity of starting materials and the optimization of reaction conditions.[5][6]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction has a very low yield or a significant amount of unreacted starting materials. What are the common causes and how can I improve it?
A: Low yields or incomplete conversions are common issues that can often be resolved by systematically investigating and optimizing the reaction parameters.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[5][7] Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time.[1] The presence of water can also be detrimental; consider using anhydrous solvents.[7]
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1][6] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC).[1] Conversely, excessive heat can lead to the formation of byproducts.[1]
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and yield.[1][7] While ethanol (B145695) and methanol (B129727) are common, it is advisable to perform small-scale solvent screening to identify the best option for your specific substrates.[7][8]
-
Reaction Time: The reaction may not have proceeded to completion.[5] Monitor the reaction's progress using TLC to determine the optimal reaction time.[5][8]
-
Stoichiometry: Improper stoichiometry of reactants can lead to low yields.[6] While a 1:1 molar ratio is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used.[4]
Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Side Products and Purification Difficulties
Q: I am observing multiple spots on my TLC plate after the reaction, and the product is difficult to purify. What are the possible side products and recommended purification methods?
A: The formation of byproducts can consume reactants and complicate purification.[5] Understanding the potential side reactions is key to mitigating them.
Common Side Products:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[5]
-
Formation of an Oxazole (B20620): If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[5]
-
Dimerization or Polymerization: Under certain conditions, reactants or intermediates can undergo self-condensation.[5]
-
Isomeric Thiazoles: Under acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[6][9]
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[5]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica (B1680970) gel column chromatography is a standard purification technique.
-
Workup Procedure: A careful workup is crucial. This often involves pouring the reaction mixture into a mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate) to neutralize any acid formed and precipitate the product.[4][5] The precipitate can then be collected by filtration.[4] If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent, washed with water and brine, and dried.[5]
Data on Optimized Reaction Conditions
Modern approaches to the Hantzsch synthesis have explored various energy sources and catalysts to improve yields and reduce reaction times.
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Solvent-Free |
| Temperature | Often requires reflux.[5][7] | Can be conducted at 90-130°C.[7][10] | Room temperature. | Room temperature (grinding).[11] |
| Reaction Time | Several hours to overnight.[5][7] | Minutes (often < 30 min).[7][10] | 1.5 to 2 hours. | Short reaction times.[11] |
| Yields | Generally good, but can be variable.[4] | Often higher yields compared to conventional heating.[6][10] | Good to excellent yields (79-90%).[11] | Enhanced yields.[8][11] |
| Solvents | Ethanol, methanol are common.[4][5][8] A mixture of ethanol/water can be effective.[8] | Methanol is often used.[7][10] | Ethanol/water (1:1). | Minimal (a few drops of ethanol) or none.[11] |
| Catalysts | Often none, but acid catalysts like p-TSA can be used.[5] | Can be performed with or without a catalyst. | Silica supported tungstosilisic acid has been used.[11] | Can be performed without a catalyst.[12] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (B127512)
This protocol details a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3][4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[4]
-
Add methanol and a stir bar.[4]
-
Heat the mixture with stirring on a hot plate at a temperature setting of 100°C for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[4]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[4]
-
Filter the mixture through a Buchner funnel.[4]
-
Wash the collected solid with water.[4]
-
Spread the collected solid on a tared watch glass and let it air dry.[4]
-
Once dry, determine the mass of the product and calculate the percent yield.[4]
Characterization:
-
Determine the melting point of the product.[4]
-
Perform TLC using a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane) to assess purity.[4]
-
Obtain NMR spectra to confirm the structure.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole synthesis [organic-chemistry.org]
Identifying and minimizing side reactions of Ethylbromopyruvate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving ethyl bromopyruvate. Our goal is to help you identify and minimize side reactions to improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ethyl bromopyruvate and how can I remove them?
A1: The most common impurities are free acids, such as bromopyruvic acid and bromoacetic acid, which can arise from hydrolysis. Residual hydrogen bromide (HBr) from the synthesis process can also be present and can degrade the ester.[1][2] These acidic impurities can be removed by dissolving the ethyl bromopyruvate in a dry, inert solvent like diethyl ether or chloroform (B151607) and stirring it with a mild inorganic base such as calcium carbonate until effervescence stops. Afterwards, the solution should be filtered, washed with a small amount of water, dried over a desiccant like magnesium sulfate (B86663), and then purified by distillation under reduced pressure.[1]
Q2: My reaction with ethyl bromopyruvate is giving a low yield. What are the general factors I should consider?
A2: Low yields in reactions involving ethyl bromopyruvate can stem from several factors:
-
Purity of Ethyl Bromopyruvate: As mentioned in Q1, acidic impurities can catalyze side reactions and degradation.[1] Ensure your starting material is pure.
-
Reaction Conditions: Temperature, reaction time, and choice of solvent are critical. Elevated temperatures can promote decomposition and side reactions.[1]
-
Moisture: Ethyl bromopyruvate is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents.
-
Light and Air Sensitivity: The compound can decompose upon prolonged exposure to light or air. It is best to store it under an inert atmosphere and in a dark, cool place.
Q3: What are the main types of side reactions observed with ethyl bromopyruvate?
A3: Ethyl bromopyruvate is a reactive electrophile and can participate in several competing reactions depending on the nucleophile and reaction conditions. The most common side reactions include:
-
Hydrolysis: Reaction with water to form bromopyruvic acid and ethanol.
-
Over-alkylation: Multiple alkylations of nucleophiles like primary amines.
-
Elimination: Elimination of HBr to form an unsaturated ester, which can compete with the desired nucleophilic substitution (SN2) reaction, especially with strong, bulky bases.[3][4]
-
Self-condensation: In the presence of a base, ethyl bromopyruvate can potentially undergo self-condensation, although this is less common than with simpler ketones.
-
Formation of Isomeric Products: In reactions like the Hantzsch thiazole (B1198619) synthesis, different reaction conditions (e.g., pH) can lead to the formation of isomeric products.
Troubleshooting Guides
Issue 1: Low Yield and Byproduct Formation in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (ethyl bromopyruvate) with a thioamide. A common issue is the formation of an isomeric byproduct, 2-imino-2,3-dihydrothiazole, in addition to the desired 2-aminothiazole.
Troubleshooting Steps:
-
Control the pH: The regioselectivity of the cyclization is highly dependent on the acidity of the reaction medium.
-
Neutral or weakly basic conditions favor the formation of the desired 2-aminothiazole .
-
Strongly acidic conditions can lead to the formation of the 2-imino-2,3-dihydrothiazole isomer.
-
-
Optimize Reaction Temperature and Time: Many Hantzsch syntheses require heating. However, excessive heat can lead to the degradation of reactants and products. Monitor the reaction by TLC to determine the optimal balance of time and temperature.
-
Purity of Reactants: Ensure the ethyl bromopyruvate is free from acidic impurities, which could alter the desired reaction pathway.
Table 1: Expected Product Distribution in Hantzsch Thiazole Synthesis under Different pH Conditions
| Reaction Condition | Major Product | Minor Product | Rationale |
| Neutral/Weakly Basic | 2-Aminothiazole | 2-Imino-2,3-dihydrothiazole | The sulfur of the thioamide is the more nucleophilic atom, leading to the desired cyclization pathway. |
| Strongly Acidic | 2-Imino-2,3-dihydrothiazole | 2-Aminothiazole | Protonation of the thioamide can alter the nucleophilicity of the nitrogen and sulfur atoms, favoring an alternative cyclization. |
Issue 2: Over-alkylation in Reactions with Primary Amines
A significant challenge when reacting ethyl bromopyruvate with primary amines is the formation of di- and tri-alkylated products. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a large excess of the primary amine relative to ethyl bromopyruvate. This increases the probability that the ethyl bromopyruvate will react with the more abundant primary amine rather than the secondary amine product.
-
Slow Addition: Add the ethyl bromopyruvate slowly to the reaction mixture containing the excess primary amine. This maintains a low concentration of the alkylating agent, further favoring reaction with the primary amine.
-
Use of a Flow Microreactor: For precise control over reaction time and stoichiometry, a flow microreactor can be employed to achieve selective mono-alkylation.
Table 2: Influence of Reactant Ratio on the Selectivity of Amine Alkylation
| Molar Ratio (Primary Amine : Ethyl Bromopyruvate) | Expected Major Product | Expected Minor Products | Rationale |
| 1 : 1 | Mixture of mono-, di-, and tri-alkylated products | - | The product secondary amine is more nucleophilic and competes effectively for the alkylating agent. |
| 3 : 1 or greater | Mono-alkylated product | Di- and tri-alkylated products | A large excess of the primary amine outcompetes the secondary amine for reaction with ethyl bromopyruvate. |
Issue 3: Competing Elimination (E2) vs. Substitution (SN2) Reactions
When using a strong base as a nucleophile, an E2 elimination reaction to form an α,β-unsaturated ester can compete with the desired SN2 substitution.
Troubleshooting Steps:
-
Choice of Base/Nucleophile:
-
To favor SN2 , use a good nucleophile that is a relatively weak base (e.g., iodide ion, azide, or a primary amine).
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination . Strong, non-hindered bases (e.g., hydroxide, ethoxide) can give mixtures of SN2 and E2 products.[3][4][5]
-
-
Solvent Selection: Polar aprotic solvents (e.g., acetone, DMF, DMSO) generally favor SN2 reactions.
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
Table 3: Factors Influencing the Competition Between SN2 and E2 Reactions
| Factor | Favors SN2 | Favors E2 |
| Base/Nucleophile | Good nucleophile, weak base | Strong, sterically hindered base |
| Solvent | Polar aprotic | - |
| Temperature | Lower temperature | Higher temperature |
Experimental Protocols
Protocol 1: Purification of Ethyl Bromopyruvate
This protocol describes the removal of acidic impurities from technical grade ethyl bromopyruvate.
Materials:
-
Technical grade ethyl bromopyruvate
-
Anhydrous diethyl ether (Et₂O) or chloroform (CHCl₃)
-
Calcium carbonate (CaCO₃), powder
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Round-bottom flask, separatory funnel, distillation apparatus
Procedure:
-
Dissolve the technical grade ethyl bromopyruvate in 5 volumes of anhydrous diethyl ether.
-
Add powdered calcium carbonate in small portions with stirring until effervescence ceases.
-
Stir the mixture for an additional 30 minutes.
-
Filter the solution to remove the calcium carbonate and any salts.
-
Transfer the filtrate to a separatory funnel and wash quickly with a small portion of cold deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the desiccant.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting oil by vacuum distillation.
Protocol 2: Minimizing Over-alkylation in the Synthesis of Ethyl 2-(benzylamino)-2-oxoacetate
This protocol provides a method for the selective mono-alkylation of benzylamine (B48309) with ethyl bromopyruvate.
Materials:
-
Benzylamine
-
Purified ethyl bromopyruvate
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzylamine (3.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve ethyl bromopyruvate (1.0 equivalent) in a separate portion of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ethyl bromopyruvate solution dropwise to the stirred benzylamine solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours and then warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by filtering the benzylamine hydrobromide salt and washing the filtrate with water to remove excess benzylamine. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography.
Visualizations
Caption: Workflow for the purification of ethyl bromopyruvate.
Caption: Competing reaction pathways for ethyl bromopyruvate.
Caption: Troubleshooting logic for reactions with ethyl bromopyruvate.
References
Technical Support Center: Purification of Ethylbromopyruvate Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying ethylbromopyruvate reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The most likely impurities include unreacted starting materials like ethyl pyruvate, brominating agents, and by-products such as free acids (e.g., bromopyruvic or bromoacetic acids) from hydrolysis.[1][2] Depending on the synthesis route, side products like ethyl dibromopyruvate or condensation products can also be present.[3]
Q2: How stable is this compound during the purification process?
This compound is a reactive α-halo carbonyl compound and can be sensitive to decomposition.[4] It is susceptible to hydrolysis, especially in the presence of water or nucleophiles, which can form bromopyruvic acid.[1] The compound can also degrade upon prolonged exposure to the acidic surface of silica (B1680970) gel.[5] It is recommended to perform the purification promptly after the reaction work-up and to store the purified product at low temperatures (2-8°C) in a tightly sealed container.[6]
Q3: What is a good starting point for a mobile phase (eluent) for purifying this compound on a silica gel column?
A common and effective mobile phase for purifying this compound on silica gel is a mixture of hexane (B92381) and ethyl acetate (B1210297).[7] The optimal ratio should first be determined by thin-layer chromatography (TLC). Aim for a solvent system that gives your product a Retention Factor (Rf) value of approximately 0.2 to 0.35.[7][8] This Rf range typically provides the best separation during column chromatography.
Q4: My compound is visible on the TLC plate but won't elute from the column. What should I do?
This issue, where a compound remains at the top of the column, usually indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.[9]
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase.
-
Verify Compound Stability: Confirm that your compound is stable on silica gel.[5] You can test this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) appear.
-
Check for Insolubility: Ensure your compound is soluble in the mobile phase. If not, it may have precipitated at the top of the column.
Q5: My collected fractions show streaking or tailing on the TLC plate. How can I fix this?
Streaking or tailing can be caused by several factors:
-
Sample Overloading: Loading too much crude material onto the column is a common cause.[10] For silica gel chromatography, a typical ratio of stationary phase to crude sample is between 20:1 and 100:1 by weight.[7]
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking.[10]
-
Interactions with Silica: The acidic nature of silica gel can cause polar compounds to tail.[10] While less common for this compound itself, highly polar impurities can exhibit this behavior.
-
Co-elution: The streak may be a mixture of your product and a closely eluting impurity. Try a different solvent system with varying polarity or different solvents altogether.
Data Presentation: Properties & Chromatography Conditions
Quantitative data is summarized for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇BrO₃[11] |
| Molecular Weight | 195.01 g/mol [11] |
| Appearance | Clear yellow to pink-red liquid[1][2] |
| Density | ~1.554 g/mL at 25 °C[2] |
| Boiling Point | 98-100 °C at 10 mmHg[2] |
| Refractive Index (n20/D) | ~1.469[2] |
Table 2: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel, 230-400 mesh (for flash chromatography)[7] |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate mixtures |
| Target Product Rf (TLC) | 0.2 - 0.35[8] |
| Mobile Phase (Column) | Same solvent system as optimized by TLC[7] |
| Sample Loading | Wet or Dry Loading (see protocol) |
| Elution Method | Isocratic or Gradient Elution |
Experimental Protocols
Protocol 1: General Purification of this compound by Flash Column Chromatography
This protocol outlines the key steps for purifying a crude reaction mixture.
-
Reaction Work-Up:
-
After the reaction is complete, perform an aqueous work-up to remove water-soluble impurities.[12]
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane/ethyl acetate to find a system where the this compound spot has an Rf of ~0.2-0.35.[8]
-
-
Column Preparation (Wet Packing Method):
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7] The column must never run dry.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase solvent.[13] Carefully add this solution to the top of the silica bed using a pipette.[13]
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of the packed column.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (flash chromatography) or let gravity pull the solvent through the column.[14]
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting collected fractions on TLC plates to identify which ones contain the purified this compound.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound purification.
Troubleshooting Decision Tree
Caption: Troubleshooting common column chromatography issues.
Solvent Polarity vs. Elution Speed
Caption: Effect of eluent polarity on compound elution.
References
- 1. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 2. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Purification [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. orgchemboulder.com [orgchemboulder.com]
Improving the stability of Ethylbromopyruvate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Ethylbromopyruvate in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is a reactive compound, and its stability in solution is influenced by several factors:
-
Presence of Impurities: Acidic impurities, particularly residual hydrogen bromide (HBr) from synthesis, can significantly accelerate degradation.
-
pH of the Solution: Both acidic and basic conditions can catalyze the hydrolysis of the ester functional group, leading to decomposition.
-
Exposure to Light and Air: Prolonged exposure to light and air can promote degradation.
-
Temperature: Higher temperatures generally increase the rate of decomposition.
-
Solvent Choice: The polarity and protic nature of the solvent can influence stability.
-
Presence of Nucleophiles: As an electrophilic compound, this compound will react with nucleophiles, affecting its concentration in solution over time.
Q2: How should this compound be properly stored to ensure maximum stability?
A2: To maximize the shelf-life of this compound, it is crucial to store it under the following conditions:
-
Temperature: Keep refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with air and moisture.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Purity: Use highly purified this compound, as impurities can catalyze degradation.
Q3: What are the common impurities found in this compound and how can they be removed?
A3: The most common impurities are free acids, such as bromopyruvic acid and hydrobromic acid, which are often byproducts of the synthesis process. These acidic impurities can be removed by washing a solution of the ester in a dry, inert solvent (e.g., diethyl ether or chloroform) with calcium carbonate until effervescence ceases. The solution should then be filtered and the solvent removed under reduced pressure.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Your reaction yield is consistently low, and analysis of your stock solution (e.g., by NMR or HPLC) shows a rapid decrease in the concentration of this compound over a short period.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acidic Impurities | Purify the this compound by washing with calcium carbonate in an inert solvent. |
| Inappropriate Solvent | If possible, switch to a less polar, aprotic solvent. If a protic solvent must be used, prepare the solution immediately before use. |
| Presence of Water | Ensure all solvents are anhydrous and glassware is thoroughly dried before preparing the solution. |
| Exposure to Light | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| High Temperature | Prepare and store the solution at low temperatures (e.g., on ice or at 2-8°C). |
Issue 2: Inconsistent Reaction Results
-
Symptom: You observe significant variability in reaction outcomes (e.g., yield, side product formation) when using different batches of this compound or on different days.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation of Stock Solution | Prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions. |
| Variable Purity of Reagent | Re-purify the this compound before use to ensure consistent quality. |
| Inconsistent pH | If the reaction is pH-sensitive, use a buffered solution to maintain a stable pH. |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes the removal of acidic impurities from commercially available this compound.
-
Dissolve the this compound in anhydrous diethyl ether (10 volumes).
-
Add granular anhydrous calcium carbonate in small portions with stirring until no more gas evolution is observed.
-
Stir the mixture for an additional 30 minutes.
-
Filter the mixture to remove the calcium carbonate and any calcium bromide formed.
-
Wash the filtrate with a small amount of saturated aqueous sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature (<30°C) to obtain purified this compound.
-
Store the purified product under an inert atmosphere at 2-8°C.
Visualizations
Caption: Workflow for experiments using this compound.
Caption: Hydrolysis of this compound.
Caption: Decision tree for troubleshooting low yield.
How to prevent the degradation of Ethylbromopyruvate during synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and handling of Ethylbromopyruvate (EBP), a critical but highly reactive reagent in pharmaceutical and chemical research.[1][2] Due to its inherent instability, preventing degradation is paramount for successful and reproducible experimental outcomes. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it inherently unstable?
This compound (IUPAC name: ethyl 3-bromo-2-oxopropanoate) is a versatile α-halo ester used extensively as a building block in organic synthesis, particularly for heterocyclic compounds like thiazoles and imidazoles.[1][3] Its high reactivity, which makes it a valuable synthetic tool, is also the source of its instability. The molecule contains two key features contributing to its degradation:
-
An α-halo carbonyl group: This makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom is a good leaving group.[3]
-
An ester functional group: Esters are prone to hydrolysis, especially in the presence of moisture, acids, or bases, which breaks the ester bond.[4]
This compound is sensitive to moisture, light, and air, and can decompose upon prolonged exposure.[5] It is also a lachrymator and irritant, requiring careful handling.[6][7]
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways stem from its high reactivity and sensitivity:
-
Hydrolysis: Reaction with water (moisture) breaks the ester down into bromopyruvic acid and ethanol. This reaction can be catalyzed by acidic or basic impurities.[7][8][9]
-
Dehydrohalogenation: Liberation of hydrogen bromide (HBr) can occur, leading to the formation of unsaturated compounds that may subsequently polymerize. This is a common decomposition route for α-halogenated ketones.[10]
-
Disproportionation and Condensation: In the presence of impurities, EBP can disproportionate into ethyl pyruvate (B1213749) and ethyl dibromopyruvate or undergo self-condensation reactions.[11]
Q3: What are the ideal storage conditions to ensure the stability of this compound?
To minimize degradation, stringent storage conditions are essential. The compound should be stored in a tightly sealed container to protect it from moisture and air.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated, 2-8°C (36-46°F) | Slows down the rate of decomposition reactions.[12][13] |
| Atmosphere | Under an inert gas (e.g., Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[5] |
| Light | Amber/opaque container, stored in the dark | Protects against light-induced decomposition.[5] |
| Purity | Free from acidic and basic contaminants | Acidic by-products (HBr, HCl) can catalyze further degradation.[11] |
| Compatibility | Away from strong bases and reducing agents | Prevents vigorous, potentially hazardous reactions and decomposition.[5] |
Q4: What are the most common impurities found in synthesized this compound?
The most frequently encountered impurities are residual acids from the synthesis process.[7][8] These include:
-
Bromopyruvic acid or Bromoacetic acid: Formed via hydrolysis of the ester.
-
Hydrogen Halides (HBr or HCl): By-products of the bromination reaction.
These acidic impurities are particularly problematic as they can catalyze further degradation of the product during storage.[11]
Troubleshooting Guide
Problem: My synthesized this compound appears discolored (e.g., yellow to pink-red).
-
Possible Cause: This discoloration often indicates the presence of impurities or the onset of decomposition.[5] The formation of polymeric materials or condensation products can lead to color changes. Exposure to air or light can accelerate this process.
-
Solution: The product requires purification. A standard method is to dissolve the crude product in a dry, inert solvent (like diethyl ether), neutralize acidic impurities by stirring with calcium carbonate (CaCO₃) until effervescence stops, filter, dry the solution with an anhydrous salt (e.g., MgSO₄), and perform fractional distillation under reduced pressure.[7][8]
Problem: The yield of my synthesis is consistently low.
-
Possible Cause 1: Reagent Quality: The purity of the starting material, ethyl pyruvate, is crucial. Impurities in the starting material can lead to side reactions.
-
Solution 1: Ensure you are using high-purity ethyl pyruvate. If necessary, distill the starting material before use.
-
Possible Cause 2: Reaction Conditions: The bromination reaction is sensitive to temperature. High temperatures can promote the formation of by-products, including poly-brominated species.
-
Solution 2: Maintain strict temperature control during the reaction. For instance, methods utilizing bromine chloride are performed at very low temperatures (-4°C to 2°C) to enhance selectivity and stability.[14]
-
Possible Cause 3: Product Loss During Workup: this compound can degrade during aqueous workups due to hydrolysis.
-
Solution 3: Minimize contact with water. Use anhydrous solvents and drying agents. If an aqueous wash is unavoidable, perform it quickly with cold brine or a saturated sodium bicarbonate solution and immediately extract the product into an organic solvent.
Problem: My purified product degrades rapidly, even under recommended storage conditions.
-
Possible Cause: Incomplete removal of acidic impurities (like HBr or HCl) is the most likely cause. These acids act as catalysts for decomposition.[11]
-
Solution: Enhance the purification protocol. After synthesis, sparging the crude mixture with a stream of dry, inert gas (like nitrogen) can effectively remove volatile acids such as HCl.[11] Following this, the neutralization step with CaCO₃ and subsequent vacuum distillation are critical for removing non-volatile acids and other impurities.[7][8]
Experimental Protocols
Protocol 1: Stability-Enhanced Synthesis via Bromine Chloride
This method improves product stability by producing HCl as a by-product, which is more volatile and easier to remove than HBr.[11]
Methodology:
-
Setup: Equip a three-necked flask with a dropping funnel, a thermometer, and an inlet for an inert gas (Nitrogen).
-
Cooling: Charge the flask with ethyl pyruvate (1.0 mol) and cool it to between -4°C and 2°C in an ice-salt or cooling bath.
-
Brominating Agent: In a separate, jacketed addition funnel, prepare bromine chloride by cooling bromine (0.5 mol) to -4°C and slowly bubbling chlorine gas (0.52 mol) through it.
-
Reaction: Slowly add the prepared bromine chloride from the dropping funnel to the cooled ethyl pyruvate. Maintain the reaction temperature at -2°C ± 2°C throughout the addition.[14]
-
Stirring: After the addition is complete, stir the mixture at 2°C for an additional 2 hours, then allow it to warm to room temperature.
-
Acid Removal: Remove the bulk of the HCl by-product by sparging the reaction mixture with a subsurface stream of dry nitrogen for 3-4 hours.[11]
-
Purification: Purify the resulting crude product via vacuum distillation as described in Protocol 2.
Protocol 2: Purification of Crude this compound
This protocol is designed to remove acidic impurities and enhance the long-term stability of the product.[7][8]
Methodology:
-
Dissolution: Dissolve the crude this compound in anhydrous diethyl ether or chloroform (B151607) (approx. 3-4 volumes).
-
Neutralization: Add powdered anhydrous calcium carbonate (CaCO₃) to the solution in small portions while stirring. Continue adding until all effervescence (CO₂ release from acid neutralization) has ceased.
-
Filtration: Filter the mixture to remove the calcium salts and any excess carbonate.
-
Drying: Dry the filtered organic solution over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: After drying, filter off the drying agent and remove the solvent using a rotary evaporator.
-
Vacuum Distillation: Distill the remaining liquid under reduced pressure (e.g., 10-15 mmHg). Collect the fraction boiling at approximately 98-100°C at 10 mmHg.[13][15] It is recommended to distill the product twice to ensure high purity.[7][8]
Data Summary
Table 1: Comparison of Common Synthesis Methods
| Method | Brominating Agent | Typical By-product | Key Conditions | Reported Yield | Stability Note |
| Direct Bromination | Elemental Bromine (Br₂) | HBr | Reflux in ether or chloroform | ~90%[14] | HBr by-product is corrosive and can catalyze degradation. |
| Oxidative Bromination | H₂O₂ / Br₂ | HBr, H₂O | 35-45°C in chloroform | ~85%[14] | Milder conditions but still produces HBr. |
| Bromine Chloride | Bromine Chloride (BrCl) | HCl | -4°C to 2°C | ~69% (corrected)[14] | HCl is more volatile and easier to remove, leading to a more stable final product.[11] |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 11. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chembk.com [chembk.com]
- 14. Page loading... [guidechem.com]
- 15. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Common impurities in technical grade Ethylbromopyruvate and their removal
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the common impurities in technical grade ethylbromopyruvate and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade this compound?
Technical grade this compound, often having a purity of 80-90%, can contain several impurities stemming from its synthesis and degradation.[1][2][3][4] The most frequently encountered impurities include acidic by-products, unreacted starting materials, and products from side reactions.[1][5]
Q2: Why is it critical to remove these impurities before my experiment?
Impurities can have a significant impact on experimental outcomes. Acidic impurities, for instance, can catalyze the degradation of this compound and promote unwanted side reactions.[1] The presence of these impurities can lead to lower yields, the formation of unexpected by-products, and difficulties in product purification, ultimately compromising the reliability and reproducibility of your results.
Q3: What are the visual or analytical signs of impure this compound?
Impure this compound often appears as a clear yellow to pink-red liquid.[5][6] While color can be an indicator, it is not a definitive measure of purity. The most reliable method for assessing purity is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify the main component and its impurities.[1][7]
Q4: How can I effectively remove acidic impurities like bromopyruvic acid?
A common and effective method involves neutralization.[5][8] This is typically achieved by dissolving the technical grade this compound in a dry, inert solvent such as diethyl ether or chloroform, followed by stirring with a mild base like calcium carbonate until gas evolution (effervescence) ceases.[5][8] Subsequent filtration, drying of the organic phase, and distillation yield a product with significantly reduced acidity.[5][8]
Q5: What is the best method for removing other organic impurities?
Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for separating this compound from non-acidic organic impurities like unreacted ethyl pyruvate (B1213749) or by-products such as ethyl 2,3-dibromopropanoate.[1] This technique separates compounds based on differences in their boiling points.
Q6: How should I store purified this compound to prevent degradation?
Purified this compound should be stored in a cool (2-8°C), dry place to minimize degradation.[5][9] It is sensitive to moisture and can degrade over time, a process that can be accelerated by any remaining acidic impurities.[1][5]
Troubleshooting Guides
Problem: My reaction yield is low, or I am observing unexpected side-products.
This issue is often linked to the purity of the starting material. Acidic impurities in technical grade this compound are a common cause, as they can catalyze decomposition or unwanted side reactions.
References
- 1. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 70-23-5 CAS MSDS (Ethyl bromopyruvate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Strategies for improving the selectivity of Ethylbromopyruvate reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions involving ethylbromopyruvate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a very low yield or has failed completely. What are the potential causes?
Answer: Low or no yield in reactions with this compound, such as the Hantzsch thiazole (B1198619) synthesis, can stem from several factors:
-
Inadequate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many reactions involving this compound require heating to proceed at an optimal rate.[1]
-
Poor Quality of Starting Materials: Impurities in either the this compound or the nucleophile can interfere with the reaction. This compound can degrade over time, especially if not stored properly.
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. For instance, in the Hantzsch synthesis, a slight excess of the thioamide is often used.[2]
Recommended Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, starting from room temperature and gradually increasing. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of solvent is also crucial; polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can significantly impact the reaction rate and yield.[3]
-
Ensure Purity of Reagents: Use freshly purified this compound if degradation is suspected.
-
Adjust Stoichiometry: Experiment with the molar ratio of your reactants. A slight excess of the nucleophile can sometimes drive the reaction to completion.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Question: My reaction is producing a mixture of isomers or other side products. How can I improve the selectivity?
Answer: Poor selectivity is a common challenge in this compound reactions. The formation of multiple products can be due to:
-
Regioselectivity Issues: With unsymmetrical nucleophiles, such as N-substituted thioureas, the reaction can proceed through different pathways, leading to a mixture of regioisomers.[4]
-
Side Reactions: Under certain conditions, side reactions can compete with the desired transformation. For example, in the Hantzsch thiazole synthesis, acidic conditions can favor the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazoles.[4]
-
Chemoselectivity Issues: When using nucleophiles with multiple reactive sites, this compound may react at an undesired position.
Recommended Solutions to Improve Selectivity:
-
Control of pH: The acidity or basicity of the reaction medium can have a profound effect on regioselectivity. For the Hantzsch thiazole synthesis, conducting the reaction in a neutral solvent generally leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[4] Conversely, acidic conditions can be intentionally used to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[4]
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can influence which reaction pathway is favored. It is recommended to screen a variety of solvents and temperatures to find the optimal conditions for the desired product.
-
Use of Catalysts: In some cases, a catalyst can enhance the rate of the desired reaction over side reactions. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot Hantzsch syntheses to improve yields.[5]
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my product from unreacted starting materials and side products. What are some effective purification strategies?
Answer: Purification challenges often arise from the physical properties of the products and byproducts.
-
Product is an Oil or Does Not Crystallize: This can make isolation by precipitation difficult.
-
Contamination with Starting Materials: Unreacted nucleophiles or this compound can co-elute with the product during chromatography.
Recommended Purification Strategies:
-
Aqueous Workup: For reactions like the Hantzsch synthesis, a basic aqueous workup (e.g., with 5% sodium carbonate solution) can help to neutralize the reaction mixture and precipitate the thiazole product, while unreacted thiourea (B124793) may remain in the aqueous phase.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity.
-
Chromatography: Column chromatography is a versatile method for separating products with similar polarities. A systematic approach to solvent system selection is recommended.
Data Presentation
Table 1: Effect of Reaction Conditions on Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Condition | Predominant Product | Selectivity |
| 1 | Ethanol | Reflux | Neutral | 2-(N-substituted amino)thiazole | High |
| 2 | 10M HCl-EtOH (1:2) | 80 | Acidic | 3-substituted 2-imino-2,3-dihydrothiazole | Moderate to High[4] |
| 3 | Methanol | Reflux | Neutral | 2-amino-4-phenylthiazole | High[2] |
| 4 | Solvent-free | Room Temp. | Grinding | Substituted Hantzsch thiazole derivatives | High[6] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)
This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis, favoring the formation of the 2-aminothiazole (B372263) isomer.
Materials:
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]
-
Monitor the reaction progress by TLC.
-
After completion, allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and mix thoroughly.[2]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Allow the solid product to air dry completely.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
α-haloketone (e.g., this compound)
-
Thiourea or substituted thioamide
-
Ethanol or other suitable solvent
Procedure:
-
Combine the α-haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add the chosen solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate and purify the product using standard procedures as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability? A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents. Refrigeration (at approximately 4°C) is recommended.
Q2: What are the main reactive sites in this compound? A2: this compound has two primary electrophilic sites: the carbon atom bonded to the bromine (an α-halocarbonyl system) and the carbonyl carbon of the ketone. The α-carbon is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion.
Q3: Can I use other α-haloketones in the Hantzsch thiazole synthesis? A3: Yes, the Hantzsch thiazole synthesis is a general method for the synthesis of thiazoles and can be carried out with a variety of α-haloketones and thioamides. The choice of reactants will determine the substitution pattern on the resulting thiazole ring.
Q4: What is the mechanism of the Hantzsch thiazole synthesis? A4: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone's carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[1]
Q5: Are there any green chemistry approaches to the Hantzsch synthesis? A5: Yes, several more environmentally friendly methods have been developed. These include performing the reaction under solvent-free conditions, often with grinding of the reactants at room temperature, which can lead to high yields and selectivity.[6] Additionally, the use of reusable catalysts and alternative energy sources like ultrasound irradiation are being explored.[5]
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low selectivity in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Ethylbromopyruvate in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and irritant effects of Ethylbromopyruvate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in the lab?
This compound (CAS No. 70-23-5) is a versatile reagent used in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] It is an α-halogenated carbonyl compound, which makes it a potent electrophile and a valuable building block in forming complex molecules.[1] However, its reactivity also contributes to its hazardous properties. This compound is classified as a lachrymator and an irritant, causing irritation to the eyes, skin, and respiratory system.[1][2][3] Exposure to its vapors can lead to immediate tearing, stinging sensations, and respiratory discomfort.
Q2: What are the primary hazards associated with this compound?
The primary hazards of this compound include:
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Lachrymatory Effects: Causes tearing and severe eye irritation upon exposure to vapors.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or burns.[2][3]
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Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[3]
-
Toxicity: While comprehensive toxicological data is limited, it is considered toxic upon inhalation, ingestion, or dermal contact.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to prevent exposure. The following should be worn:
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. It is advisable to double-glove for added protection.
-
Lab Coat: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If there is a risk of exposure exceeding permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]
Q4: How should this compound be stored?
This compound should be stored in a cool, dry, well-ventilated area, away from incompatible substances such as strong bases, reducing agents, and oxidizers.[1][2] It is recommended to store it in a tightly sealed container in a refrigerator at 2-8°C.[5]
Troubleshooting Guide
Problem: I am experiencing eye irritation and tearing while working with this compound, even though I am working in a fume hood.
-
Possible Cause 1: Inadequate fume hood performance.
-
Solution: Verify that the fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height. If you suspect a malfunction, contact your institution's environmental health and safety (EHS) department.
-
-
Possible Cause 2: Improper handling technique.
-
Solution: Keep all containers of this compound capped when not in use. Dispense the chemical slowly and carefully to minimize vapor generation. Keep your head outside the plane of the fume hood sash.
-
-
Possible Cause 3: Contaminated work area.
-
Solution: Decontaminate the work area within the fume hood. Wipe down all surfaces with an appropriate solvent (e.g., ethanol) followed by a mild soap solution.
-
Problem: A small amount of this compound has spilled inside the fume hood.
-
Solution:
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
-
Problem: My skin has come into contact with this compound.
-
Solution:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Seek medical attention.
-
Report the incident to your supervisor and EHS department.
-
Quantitative Data
The physical properties of this compound contribute to its lachrymatory potential. A low vapor pressure means it can readily volatilize at room temperature, leading to vapor exposure.
| Property | Value | Reference |
| Vapor Pressure | 0.092 mmHg @ 25°C | [6][7] |
| Boiling Point | 98-100°C @ 10 mmHg | [1][7] |
| Density | 1.554 g/mL @ 25°C | [1] |
Experimental Protocols
Detailed Methodology for a Small-Scale Alkylation Reaction
This protocol outlines the steps for a typical small-scale alkylation reaction using this compound, with an emphasis on minimizing exposure.
Materials:
-
This compound
-
Substrate for alkylation
-
Anhydrous solvent (e.g., acetone, DMF)
-
Base (e.g., potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Preparation (in a fume hood):
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Ensure all glassware is dry.
-
Add the substrate and base to the reaction flask.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
-
Addition of this compound (in a fume hood):
-
Using a clean, dry syringe, carefully draw up the required volume of this compound. It is recommended to do this with the bottle of this compound placed in secondary containment within the fume hood.
-
Slowly add the this compound dropwise to the reaction mixture via the septum while stirring.
-
After addition, rinse the syringe with a small amount of the reaction solvent and add the rinsing to the reaction flask.
-
-
Reaction Monitoring and Work-up (in a fume hood):
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution) slowly via syringe.
-
Perform all extraction and purification steps within the fume hood.
-
-
Waste Disposal:
-
All waste, including empty reagent bottles, contaminated syringes, needles, and solvents, must be disposed of as hazardous waste in accordance with institutional guidelines.
-
Visualizations
Signaling Pathway for Lachrymatory Effects
Lachrymatory agents like this compound are believed to activate sensory neurons in the cornea and respiratory tract primarily through the TRPA1 and TRPV1 ion channels. This activation leads to the sensation of irritation and the physiological responses of tearing and coughing.
Caption: Signaling pathway of this compound-induced lachrymation.
Experimental Workflow for Safe Handling
This workflow diagram illustrates the key stages and safety precautions for a typical experiment involving this compound.
Caption: Experimental workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. ethyl bromopyruvate, 70-23-5 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Quenching Unreacted Ethylbromopyruvate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylbromopyruvate. The following information is intended to assist in safely and effectively quenching unreacted this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quench the unreacted portion?
This compound (C₅H₇BrO₃) is a reactive α-bromo ester commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Due to its high reactivity as an electrophile and alkylating agent, any unreacted this compound must be neutralized (quenched) at the end of a reaction.[2] This is crucial to prevent unwanted side reactions during product workup and isolation, which could otherwise lead to impurities and a lower yield of the desired product. Proper quenching also ensures the safe handling and disposal of the reaction mixture.
Q2: What are the common quenching agents for reactions involving this compound?
Commonly used quenching agents for reactions with this compound and similar α-halo carbonyl compounds include:
-
Saturated aqueous sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) [5][6]
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) [3][7]
The choice of quenching agent depends on the specific reaction conditions, the stability of the product to pH changes, and the nature of other reagents present in the reaction mixture.
Q3: What are the potential side reactions to be aware of during the quenching of this compound?
The primary side reaction of concern is the hydrolysis of the ester functional group in this compound, which can be accelerated under basic conditions (e.g., when using sodium bicarbonate). This hydrolysis would lead to the formation of bromopyruvic acid. Additionally, as a reactive electrophile, this compound can react with any nucleophiles present in the reaction mixture, including the quenching agent itself, potentially forming byproducts.
Quenching Agent Comparison
The following table summarizes the properties and applications of common quenching agents for this compound.
| Quenching Agent | Mechanism of Action | Advantages | Disadvantages | Best For |
| Sodium Bicarbonate (NaHCO₃) | Weak base that neutralizes acidic byproducts (e.g., HBr) and reacts with the electrophilic carbon of this compound. | Inexpensive, readily available, and effective at neutralizing acids. | Can cause foaming due to CO₂ evolution.[8] May lead to hydrolysis of the ester product if the product is base-sensitive. | General-purpose quenching and neutralization of acidic reaction mixtures where the desired product is not sensitive to mild basic conditions. |
| Sodium Bisulfite (NaHSO₃) | A mild reducing agent that can react with and neutralize unreacted electrophiles like α-halo esters.[9] | Effective for quenching reactive electrophiles. Can also reduce excess mild oxidizing agents. | Can generate sulfur dioxide (SO₂) gas, which is toxic and requires good ventilation.[9] The reaction can be exothermic.[5] | Reactions where a mild reducing agent is needed to neutralize the electrophile without introducing strongly basic conditions. |
| Sodium Thiosulfate (Na₂S₂O₃) | A reducing agent that is particularly effective at quenching unreacted halogens (e.g., Br₂).[7] | Very effective for removing residual bromine, which can cause colored impurities.[7] | Primarily for quenching halogens; may be less effective against the α-bromo ester itself compared to other nucleophiles. | Reactions where elemental bromine has been used as a reagent and needs to be removed during workup. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate (NaHCO₃)
This protocol is suitable for reactions where the desired product is stable under mildly basic conditions.
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0-5 °C using an ice bath. This helps to control any exothermic reaction that may occur upon addition of the quenching agent.
-
Slow Addition of NaHCO₃: Slowly add a saturated aqueous solution of sodium bicarbonate dropwise to the stirred reaction mixture.[3][4]
-
Control Gas Evolution: Be cautious of carbon dioxide gas evolution, which can cause frothing and pressure buildup.[8] Add the bicarbonate solution at a rate that allows for controlled gas release.
-
Monitor pH: After the initial gas evolution subsides, check the pH of the aqueous layer using litmus (B1172312) paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8).
-
Stirring: Allow the mixture to stir for 10-15 minutes to ensure the quenching is complete.
-
Workup: Proceed with the standard aqueous workup, including extraction with an appropriate organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and solvent removal.[10]
Protocol 2: Quenching with Saturated Sodium Bisulfite (NaHSO₃)
This protocol is a good choice when a non-basic quenching method is preferred.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.
-
Slow Addition: Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture.[5][9] The reaction can be exothermic, so maintain a slow addition rate to keep the temperature below 20°C.[5]
-
Monitor for Completion: The quenching is often complete when the reaction mixture becomes pale yellow.[5]
-
Stirring: Continue to stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Workup: Proceed with the standard aqueous workup as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during workup. | The presence of polar solvents or byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[11] |
| Precipitate forms at the interface of the organic and aqueous layers. | This could be an insoluble salt or a byproduct of the quenching reaction. | If the precipitate is solid, it can sometimes be removed by filtering the entire mixture through a pad of Celite. |
| The organic layer remains colored (yellow/orange) after washing. | This may indicate the presence of unreacted bromine if it was used in the reaction. | Wash the organic layer with a 1M aqueous solution of sodium thiosulfate.[3][7] The color should disappear. |
| Low yield of the desired product. | The product may be partially soluble in the aqueous layer, or it may have been hydrolyzed during a basic quench. | Re-extract the aqueous layer with fresh organic solvent. If base-catalyzed hydrolysis is suspected, consider using a milder quenching agent like sodium bisulfite. |
| Foaming and pressure buildup during quenching with NaHCO₃. | Rapid reaction of the bicarbonate with acidic components in the reaction mixture, leading to a rapid release of CO₂ gas. | Add the sodium bicarbonate solution very slowly and with vigorous stirring to a cooled reaction mixture.[8] Ensure the reaction vessel is not sealed. |
Visualizing the Workflow
Below are diagrams illustrating the general experimental workflow for quenching unreacted this compound and the logical relationship of potential issues and their solutions.
Caption: General experimental workflow for quenching reactions.
Caption: Troubleshooting common quenching issues.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Battle for Cysteine Alkylation: Ethylbromopyruvate vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a cornerstone of numerous experimental workflows, from fundamental proteomics to targeted drug development. The choice of alkylating agent is critical, dictating the success of downstream applications by influencing reaction efficiency, specificity, and the stability of the resulting modification. This guide provides an objective comparison of two haloacetyl reagents: the widely-used iodoacetamide (B48618) and the less conventional ethylbromopyruvate.
While iodoacetamide has long been a staple in proteomics for the routine blocking of cysteine residues, this compound and its close analog, 3-bromopyruvate (B3434600), have garnered attention primarily as active site-directed enzyme inhibitors. This guide will delve into the performance of both reagents, presenting available experimental data to inform the selection of the optimal tool for specific research needs.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound and iodoacetamide. It is important to note that while extensive quantitative data exists for iodoacetamide, similar comprehensive data for this compound in a general proteomics context is limited. Much of the data for the latter is derived from studies on its potent analog, 3-bromopyruvate (3-BP), in the context of enzyme inhibition.
| Feature | This compound (data largely based on 3-Bromopyruvate) | Iodoacetamide |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Mass Addition | +119.00 Da (Carboxymethyl) | +57.02 Da (Carbamidomethyl) |
| Reported Alkylation Efficiency | High for specific enzyme active site cysteines.[1] | High, generally >95% for accessible cysteines.[2] |
| Reaction pH | Effective at physiological pH (~7.4). | Optimal at slightly alkaline pH (7.5-8.5).[3] |
| Typical Reaction Time | Rapid inactivation of target enzymes (minutes).[1] | 30-60 minutes at room temperature.[2] |
| Known Off-Target Residues | Glutathione, potentially other nucleophilic residues.[4] | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus.[5] |
| Primary Application | Active-site directed enzyme inhibition, anti-cancer research.[6][7] | General proteomics sample preparation (disulfide bond reduction and alkylation).[2] |
Delving Deeper: A Performance Showdown
Mechanism of Action: A Shared Path to Cysteine Modification
Both this compound and iodoacetamide are α-halocarbonyl compounds that alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom bearing the halogen (bromine or iodine), leading to the displacement of the halide ion and the formation of a stable covalent thioether bond.
Reactivity and Efficiency: A Tale of Two Applications
Iodoacetamide is renowned for its high reactivity and efficiency in alkylating accessible cysteine residues in a broad range of proteins, making it a gold standard in proteomics for preventing disulfide bond reformation.[2] Studies have shown that under optimal conditions, iodoacetamide can achieve near-complete alkylation of reduced cysteines.[2]
This compound and its analog 3-bromopyruvate (3-BP) are also highly reactive alkylating agents. However, their application has been more focused on the targeted inactivation of specific enzymes, particularly those with highly reactive cysteine residues in their active sites, such as the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Several studies have demonstrated the rapid and potent inhibition of GAPDH by 3-BP, highlighting its efficiency in modifying a specific, functionally important cysteine residue.[1][4] For instance, 3-BP has been shown to cause a rapid decline in GAPDH activity within minutes at micromolar concentrations.[1] While this points to high reactivity, comprehensive data on its efficiency across the entire proteome is not as readily available as for iodoacetamide.
Specificity and Off-Target Effects: A Critical Consideration
Iodoacetamide , despite its widespread use, is known to have several off-target reactions, particularly at higher concentrations and pH. The most common side reaction is the alkylation of methionine residues.[5] Other amino acids with nucleophilic side chains, such as lysine, histidine, aspartate, and glutamate, as well as the N-terminus of proteins, can also be modified by iodoacetamide.[5]
3-Bromopyruvate has been shown to be a potent alkylator of glutathione, a major cellular antioxidant, leading to its depletion.[4] While its primary targets in many studies are the active site cysteines of glycolytic enzymes, the potential for off-target reactions with other accessible and nucleophilic residues exists, though it is less systematically documented in a broad proteomics context compared to iodoacetamide. The high reactivity of 3-BP suggests that careful control of reaction conditions is necessary to minimize non-specific modifications.
Experimental Protocols
Detailed methodologies for cysteine alkylation are crucial for reproducible and reliable results. Below are representative protocols for both in-solution and in-gel alkylation using iodoacetamide, which are well-established in the field. A protocol for the targeted enzyme inhibition by 3-bromopyruvate is also provided, based on published studies.
Protocol 1: In-Solution Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein solution
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Quenching solution (e.g., concentrated DTT)
Procedure:
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate for 30-60 minutes at 56°C (for DTT) or room temperature (for TCEP).
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 20-55 mM. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM to consume excess iodoacetamide. Incubate for 15 minutes at room temperature.
-
The sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion.
Protocol 2: In-Gel Cysteine Alkylation with Iodoacetamide
This protocol is used for proteins that have been separated by gel electrophoresis.
Materials:
-
Excised gel band containing the protein of interest
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)
-
Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Acetonitrile
Procedure:
-
Destaining: Destain the gel piece with the destaining solution until the Coomassie blue stain is removed.
-
Dehydration: Dehydrate the gel piece with acetonitrile.
-
Reduction: Rehydrate the gel piece with the reduction solution and incubate for 1 hour at 56°C.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
The gel piece is now ready for in-gel digestion.
Protocol 3: Targeted Enzyme Inactivation with 3-Bromopyruvate (Example: GAPDH)
This protocol is adapted from studies investigating the inhibitory effect of 3-BP on GAPDH.[1]
Materials:
-
Purified GAPDH enzyme
-
Assay buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6, containing EDTA)
-
3-Bromopyruvate (3-BP) solution
-
Substrates for GAPDH activity assay (e.g., glyceraldehyde-3-phosphate, NAD+)
Procedure:
-
Pre-incubation: Pre-incubate the purified GAPDH enzyme in the assay buffer.
-
Inactivation: Initiate the inactivation reaction by adding a specific concentration of 3-BP to the enzyme solution.
-
Time-course analysis: At various time points, take aliquots of the reaction mixture and measure the residual GAPDH activity using a standard enzyme assay.
-
Kinetic analysis: Determine the rate of inactivation by plotting the natural logarithm of the remaining enzyme activity against time.
Signaling Pathways and Logical Relationships
The alkylation of cysteine residues by these reagents can have significant biological consequences, particularly in the context of cellular signaling. 3-Bromopyruvate, for instance, by inhibiting glycolytic enzymes like GAPDH, can lead to a depletion of cellular ATP, induce the production of reactive oxygen species (ROS), and ultimately trigger programmed cell death pathways such as apoptosis.[6][7]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and iodoacetamide for cysteine alkylation is highly dependent on the specific research objective.
Iodoacetamide remains the undisputed workhorse for routine, non-specific alkylation of cysteine residues in proteomics workflows. Its high efficiency, well-characterized reactivity, and established protocols make it a reliable choice for preventing disulfide bond formation and ensuring complete protein denaturation prior to mass spectrometry analysis. However, researchers must be mindful of its potential for off-target modifications and optimize reaction conditions accordingly.
This compound , and more specifically its analog 3-bromopyruvate , should be considered a more specialized tool. Its high reactivity makes it a potent inhibitor of enzymes with susceptible active site cysteines. This property is invaluable for studying enzyme mechanisms, identifying drug targets, and exploring therapeutic strategies, particularly in the context of cancer metabolism. However, its suitability for global, unbiased cysteine alkylation across the entire proteome is less established, and its potential for off-target effects requires careful consideration.
References
- 1. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Bromopyruvate and its Ethyl Ester Prodrug, Ethylbromopyruvate
In the landscape of anticancer research, particularly in the field of metabolism-targeted therapies, 3-bromopyruvate (B3434600) (3-BP) has emerged as a potent agent due to its ability to disrupt the aberrant energy metabolism characteristic of cancer cells. This guide provides a detailed comparison between 3-bromopyruvate and its derivative, Ethylbromopyruvate (EBP), aimed at researchers, scientists, and professionals in drug development. EBP is the ethyl ester prodrug of 3-BP, a modification that alters its chemical properties and potential biological activity.
Introduction to the Compounds
3-Bromopyruvate (3-BP) is a small, alkylating molecule and a structural analog of pyruvate.[1] It has demonstrated significant anticancer effects in numerous preclinical models by targeting the heightened glycolysis in cancer cells, a phenomenon known as the "Warburg effect".[2][3] Its primary mechanism involves the inhibition of key glycolytic enzymes, leading to a rapid depletion of intracellular ATP and subsequent cell death.[4]
This compound (EBP) is a derivative of 3-BP where the carboxylic acid group is esterified with an ethyl group. This structural change increases the lipophilicity of the molecule, which can potentially enhance its ability to diffuse across cellular membranes. Inside the cell, EBP is expected to be hydrolyzed by intracellular esterases to release the active compound, 3-BP. This prodrug strategy is often employed to improve the pharmacokinetic properties of a drug.
Mechanism of Action: A Tale of Activation and Inhibition
The biological activity of this compound is intrinsically linked to its conversion to 3-bromopyruvate. The fundamental difference in their initial interaction with a cell lies in this activation step.
1. Cellular Uptake and Activation of EBP: While 3-BP is actively transported into cancer cells primarily through overexpressed monocarboxylate transporters (MCTs), EBP's increased lipophilicity may allow for enhanced passive diffusion across the cell membrane in addition to potential transporter-mediated uptake.[5] Once inside the cell, cellular esterases cleave the ethyl ester bond, releasing 3-BP.
Figure 1: Prodrug activation of this compound.
2. Molecular Targets of 3-Bromopyruvate: Once activated, 3-BP acts as a potent inhibitor of key metabolic enzymes, primarily by alkylating cysteine residues in their active sites.[6]
-
Glycolysis Inhibition : The main targets are enzymes in the glycolytic pathway.
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : Inhibition of GAPDH is a primary mechanism, leading to a halt in glycolysis and a severe drop in ATP production.[7][8]
-
Hexokinase II (HK2) : 3-BP also inhibits HK2, the first enzyme in the glycolytic pathway, which is often overexpressed and bound to the mitochondria in cancer cells.[6][9] This not only blocks glycolysis but also disrupts mitochondrial function.
-
-
Mitochondrial Respiration : Beyond glycolysis, 3-BP can also inhibit components of the mitochondrial respiratory chain, such as succinate (B1194679) dehydrogenase, further crippling the cell's ability to produce ATP.[6]
-
Induction of Oxidative Stress : The disruption of metabolic pathways leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[6][10]
This multi-pronged attack on cellular energy production makes 3-BP a highly effective anticancer agent in preclinical settings.[7]
Figure 2: Mechanism of action of 3-Bromopyruvate.
Comparative Biological Data
Direct comparative studies between EBP and 3-BP are limited. However, we can summarize the well-documented activity of 3-BP against various cancer cell lines. The efficacy of EBP would be expected to correlate with intracellular esterase activity and its subsequent conversion to 3-BP.
Table 1: Cytotoxicity of 3-Bromopyruvate (3-BP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
|---|---|---|---|---|
| BT20 | Triple Negative Breast Cancer | ~100 | 24 | [11] |
| HT29 | Colon Cancer | >50 (dose-dependent decrease) | 24 | [9] |
| SW480 | Colon Cancer | <50 (dose-dependent decrease) | 24 | [9] |
| H1299 | Non-small Cell Lung Cancer | ~50 | 48 | [12] |
| H23 | Non-small Cell Lung Cancer | ~50 | 48 | [12] |
| HCC1143 | Triple Negative Breast Cancer | ~40-50 | 24 |[13] |
Note: IC50 values can vary significantly based on the specific experimental conditions, such as cell density and assay type.
Table 2: Key Molecular Targets and Effects of 3-Bromopyruvate
| Target / Effect | Description | Consequence | Citations |
|---|---|---|---|
| Enzyme Inhibition | |||
| Hexokinase II (HK2) | Alkylation of active site cysteines. | Inhibition of the first step of glycolysis. | [6][9] |
| GAPDH | Alkylation of active site cysteines. | Blockade of glycolysis, leading to ATP depletion. | [7][8][12] |
| Succinate Dehydrogenase | Inhibition of mitochondrial complex II. | Impairment of oxidative phosphorylation. | [6] |
| Cellular Processes | |||
| ATP Production | Inhibition of both glycolysis and OXPHOS. | Rapid and severe depletion of cellular ATP. | [12][13] |
| ROS Generation | Disruption of metabolic and mitochondrial function. | Increased oxidative stress. | [6][10] |
| Cell Viability | Induction of apoptosis and necrosis. | Cancer cell death. |[9] |
Experimental Protocols
To evaluate and compare the biological activities of EBP and 3-BP, standardized experimental protocols are essential.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.[12]
-
Treatment : Treat the cells with a range of concentrations of EBP and 3-BP for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Assay :
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[12]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB Assay :
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for cytotoxicity assessment.
Protocol 2: Cellular ATP Level Measurement
This assay quantifies the primary outcome of metabolic inhibition by EBP and 3-BP.
-
Cell Seeding and Treatment : Seed cells in 96-well plates and treat with the compounds for various time points (e.g., 0 to 180 minutes).[12]
-
ATP Measurement : Use a commercial luciferase-based ATP assay kit.[12][13]
-
Lysis : Lyse the cells according to the kit's protocol to release intracellular ATP.
-
Luciferase Reaction : Add the luciferase reagent, which produces light in the presence of ATP.
-
Luminescence Reading : Measure the luminescence using a luminometer.
-
Data Analysis : Normalize the luminescence readings to the protein concentration or cell number and express the results as a percentage of the ATP level in untreated control cells.
Conclusion
3-bromopyruvate is a well-characterized inhibitor of cancer cell metabolism with potent cytotoxic effects. Its ethyl ester prodrug, this compound, represents a rational medicinal chemistry approach to potentially improve upon the parent compound's delivery into cancer cells. The core biological activity of EBP is contingent on its intracellular conversion to 3-BP.
A direct comparison would require parallel experiments evaluating cellular uptake, the rate of hydrolysis of EBP to 3-BP, and the downstream effects on ATP levels and cell viability. Researchers investigating EBP should focus on quantifying its conversion rate and comparing its IC50 values against 3-BP in various cancer cell lines. This data will be critical in determining if the prodrug strategy offers a tangible therapeutic advantage over the extensively studied 3-bromopyruvate.
References
- 1. The HK2 Dependent “Warburg Effect” and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with 3-Bromopyruvate [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromopyruvate-mediated MCT1-dependent metabolic perturbation sensitizes triple negative breast cancer cells to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. portlandpress.com [portlandpress.com]
Validating Hexokinase II Inhibition: A Comparative Guide to 3-Bromopyruvate and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds used to inhibit Hexokinase II (HKII), a key enzyme in cancer metabolism. While the initial query focused on Ethylbromopyruvate (EBP), the available scientific literature overwhelmingly points to 3-Bromopyruvate (B3434600) (3-BP) as the extensively studied and validated inhibitor of this class. This guide will therefore focus on 3-BP, presenting its performance against other common HKII inhibitors and providing the experimental data and protocols necessary for its validation.
Executive Summary
Hexokinase II is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells and central to the Warburg effect, where cancer cells favor aerobic glycolysis for energy production.[1][2][3][4] Inhibiting HKII is a promising therapeutic strategy to disrupt cancer cell metabolism and induce cell death. 3-Bromopyruvate (3-BP) has emerged as a potent and well-characterized inhibitor of HKII.[5][6][7] This guide compares 3-BP with two other widely used HKII inhibitors: 2-Deoxy-D-glucose (2-DG) and Lonidamine.
Data Presentation: Quantitative Comparison of HKII Inhibitors
The following table summarizes the inhibitory constants (IC50 and Ki) for 3-BP, 2-DG, and Lonidamine. It is important to note that these values can vary depending on the experimental conditions, such as the cell line used, substrate concentrations, and assay type.
| Inhibitor | Mechanism of Action | Target | IC50 Value | Ki Value | References |
| 3-Bromopyruvate (3-BP) | Alkylating agent, irreversible inhibitor | Hexokinase II | ~3.7 µM - 111.3 µM (in various cancer cell lines) | Not widely reported | [8][9][10] |
| 2-Deoxy-D-glucose (2-DG) | Glucose analog, competitive inhibitor | Hexokinase | ~0.22 mM - 2.70 mM (in ALL cell lines) | Not widely reported | [6][11][12] |
| Lonidamine | Non-competitive inhibitor | Hexokinase, Mitochondrial Pyruvate (B1213749) Carrier | ~170 µM - 850 µM | ~2.5 µM (Mitochondrial pyruvate carrier) | [8][13][14][15][16][17] |
Mandatory Visualization
Signaling Pathway: The Warburg Effect and the Role of Hexokinase II
This diagram illustrates the central role of Hexokinase II in the Warburg effect, the metabolic shift in cancer cells towards aerobic glycolysis.
Caption: Warburg Effect: HKII's pivotal role.
Experimental Workflow: Validating HKII Inhibition via Coupled Enzyme Assay
This diagram outlines the workflow for a coupled enzyme assay to measure Hexokinase II activity and its inhibition.
Caption: Workflow for HKII activity assay.
Logical Relationship: Cellular Effects of HKII Inhibition
This diagram illustrates the downstream cellular consequences of inhibiting Hexokinase II.
Caption: Cellular impact of HKII inhibition.
Experimental Protocols
Hexokinase Activity Assay (Coupled Spectrophotometric Method)
This assay measures HKII activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm.[18][19][20]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
MgCl₂ (5-10 mM)
-
ATP (1-2 mM)
-
NADP+ (1 mM)
-
D-Glucose (10-200 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (1-2 Units/mL)
-
Recombinant human Hexokinase II
-
Test inhibitor (e.g., 3-BP) at various concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Dispense the reaction mixture into the wells of the 96-well microplate.
-
Add the test inhibitor at desired concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO or buffer).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a solution of D-Glucose and Hexokinase II to all wells.
-
Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the rate of NADPH formation from the linear portion of the absorbance versus time plot (the initial velocity).
-
Determine the percentage of inhibition by comparing the rates in the presence of the inhibitor to the control wells.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][8][21][22][23]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test inhibitor (e.g., 3-BP) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test inhibitor. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The validation of 3-Bromopyruvate as a specific and potent Hexokinase II inhibitor is well-supported by a large body of scientific evidence. Its mechanism of action, involving the alkylation of HKII, leads to a significant disruption of cancer cell metabolism and subsequent cell death. When compared to other inhibitors like 2-Deoxy-D-glucose and Lonidamine, 3-BP often demonstrates higher potency. The experimental protocols provided in this guide offer a standardized approach for researchers to independently validate the efficacy of 3-BP and other potential HKII inhibitors in their own experimental settings. The continued investigation into HKII inhibition holds significant promise for the development of novel cancer therapeutics.
References
- 1. microbenotes.com [microbenotes.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 4. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. The effect of 3-bromopyruvate on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Lonidamine, Hexokinase inhibitor (CAS 50264-69-2) | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
Unveiling the Reactivity Landscape: A Comparative Guide to Ethylbromopyruvate's Cross-Reactivity with Nucleophilic Amino Acids
For researchers, scientists, and drug development professionals, understanding the reactivity of electrophilic compounds like ethylbromopyruvate with biological nucleophiles is paramount for applications ranging from enzyme inhibition to covalent drug design. This guide provides a comprehensive comparison of this compound's cross-reactivity with various nucleophilic amino acids, supported by established principles of chemical reactivity and detailed experimental protocols for quantitative analysis.
This compound is an α-halo ketone, a class of compounds known for their reactivity towards nucleophiles. In a biological context, the side chains of several amino acids can act as nucleophiles, leading to potential covalent modification of proteins. While cysteine is often the primary target for such electrophiles due to the high nucleophilicity of its thiol group, cross-reactivity with other amino acid residues is a critical consideration.
Quantitative Comparison of Nucleophilic Reactivity
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Relative Reactivity | Notes |
| Cysteine | Thiol/Thiolate (-SH) | ~8.3 | Very High (10,000x) | The deprotonated thiolate is a potent nucleophile.[1][2] |
| Proline | Secondary Amine | N/A | High (100x) | The secondary amine is significantly more reactive than primary amines.[1][2] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Moderate | Reactivity is highly pH-dependent; deprotonation is required. |
| Histidine | Imidazole (B134444) | ~6.0 | Moderate | The imidazole ring is a good nucleophile, especially when unprotonated. |
| Serine | Hydroxyl (-OH) | ~13 | Low | Generally a weak nucleophile unless activated within an enzyme active site. |
| Threonine | Hydroxyl (-OH) | ~13 | Low | Similar to serine, its hydroxyl group is a weak nucleophile. |
| Methionine | Thioether (-S-CH₃) | N/A | Low | The sulfur in methionine is less nucleophilic than in cysteine. |
| Aspartate | Carboxylate (-COO⁻) | ~3.9 | Very Low | The carboxylate is a weak nucleophile. |
| Glutamate | Carboxylate (-COO⁻) | ~4.3 | Very Low | Similar to aspartate, the carboxylate is a weak nucleophile. |
Relative reactivity is presented as a factor compared to primary amino groups (e.g., the ε-amino group of lysine) based on studies with stabilized diarylcarbenium ions, which serve as a model for electrophilic reactivity.[1][2]
Experimental Protocols
To generate precise quantitative data for the cross-reactivity of this compound with specific amino acids, a detailed kinetic analysis is required. The following protocols outline the key experiments.
Determination of Second-Order Rate Constants
This experiment measures the rate at which this compound reacts with each amino acid.
Materials:
-
This compound
-
N-acetylated amino acids (to mimic the peptide backbone and prevent reaction at the α-amino group)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.5)
-
Quenching solution (e.g., a high concentration of a thiol-containing compound like dithiothreitol)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Prepare stock solutions of this compound and each N-acetylated amino acid in a suitable solvent (e.g., DMSO or water).
-
Equilibrate the reaction buffer (PBS) to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of this compound to a solution containing a known concentration of the N-acetylated amino acid in the reaction buffer.
-
At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analyze the quenched samples by HPLC-MS/MS to quantify the remaining unreacted amino acid and the formation of the this compound-amino acid adduct.
-
Plot the concentration of the unreacted amino acid versus time.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the amino acid concentration versus time.
-
Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of this compound (assuming the concentration of this compound is in large excess).
Mass Spectrometry for Adduct Identification and Quantification
Mass spectrometry is the gold standard for identifying and quantifying the covalent adducts formed between this compound and amino acids.[3][4][5][6]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation: The quenched reaction samples from the kinetic study are directly injected or subjected to a simple cleanup (e.g., solid-phase extraction) if necessary.
-
Chromatographic Separation: The samples are separated on a reverse-phase HPLC column to resolve the unreacted amino acid from the adduct.
-
Mass Spectrometry Analysis:
-
Full Scan MS: To determine the mass-to-charge ratio (m/z) of the parent ions, confirming the formation of the expected adduct.
-
Tandem MS (MS/MS): To fragment the parent ion of the adduct and obtain a characteristic fragmentation pattern, which confirms the structure of the adduct and the site of modification on the amino acid.
-
-
Quantification: The abundance of the adduct is quantified by measuring the area under the curve of its extracted ion chromatogram. This data is used to determine the reaction progress in the kinetic studies.
Visualizing the Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: General reaction pathway of this compound with a nucleophilic amino acid.
Caption: Experimental workflow for determining the kinetics of this compound cross-reactivity.
Conclusion
While this compound exhibits the highest reactivity towards the thiol group of cysteine, it is crucial to recognize its potential for cross-reactivity with other nucleophilic amino acids, particularly proline, lysine, and histidine. The degree of this cross-reactivity is influenced by factors such as pH, which dictates the protonation state of the amino acid side chains. For researchers aiming to utilize this compound as a selective chemical probe or in the design of targeted covalent inhibitors, a thorough quantitative assessment of its reactivity profile is essential. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling a more informed and precise application of this versatile electrophilic compound.
References
- 1. Nucleophilicities of amino acids and peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Unraveling Peptide Modifications: A Comparative Guide to Mass Spectrometry Analysis of Ethylbromopyruvate Adducts
For researchers, scientists, and drug development professionals, the precise identification and quantification of peptide modifications are paramount for understanding protein function and developing targeted therapeutics. Ethylbromopyruvate, a reactive alpha-halo ketone, serves as a valuable tool for modifying specific amino acid residues. This guide provides a comprehensive comparison of mass spectrometry-based approaches for analyzing this compound-modified peptides, contrasting its performance with common alternative reagents and offering detailed experimental protocols.
Introduction to Peptide Modification with this compound
This compound is an electrophilic reagent that primarily targets nucleophilic side chains of amino acids. Its reactivity is particularly directed towards the thiol group of cysteine, the imidazole (B134444) ring of histidine, and to a lesser extent, the thioether of methionine. This specificity makes it a useful probe for studying active sites of enzymes, protein-protein interactions, and the conformational landscape of proteins. Mass spectrometry, with its high sensitivity and resolution, is the premier technique for identifying the exact sites of modification and quantifying the extent of the reaction.
Mass Spectrometry Workflow for this compound Modification Analysis
The general workflow for analyzing this compound-modified peptides by mass spectrometry involves several key steps:
-
Peptide/Protein Modification: The target peptide or protein is incubated with this compound under controlled conditions (pH, temperature, and time) to induce modification.
-
Enzymatic Digestion: The modified protein is then digested, typically with trypsin, into smaller peptides suitable for mass spectrometric analysis.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides and their fragments.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and pinpoint the location of the modification based on the observed mass shift.
Understanding the Mass Shift and Fragmentation
Upon reaction with a peptide, this compound adds a specific mass to the modified amino acid residue. The molecular weight of this compound is 195.01 g/mol . The reaction with a nucleophilic side chain, such as the thiol group of cysteine, results in the loss of a bromine atom (79.904 g/mol ) and the formation of a covalent bond.
Calculation of the Mass Shift:
-
Mass of this compound: 195.01 Da
-
Mass of Bromine: 79.904 Da
-
Mass Shift = 195.01 - 79.904 = 115.106 Da
This characteristic mass shift of +115.106 Da on a peptide is a key signature used to identify this compound adducts in mass spectrometry data.
In tandem mass spectrometry (MS/MS), the modified peptide is fragmented, and the resulting fragment ions provide sequence information. The location of the modification can be determined by observing which fragment ions (b- and y-ions) carry the +115.106 Da mass shift. For example, if a cysteine residue is modified, all y-ions C-terminal to the cysteine and all b-ions N-terminal to and including the cysteine will show this mass increase.
Comparison with Alternative Peptide Modification Reagents
This compound is one of several reagents available for peptide modification. The choice of reagent depends on the target amino acid, the desired reaction conditions, and the specific research question. Here, we compare this compound with two commonly used alternatives: iodoacetamide (B48618) and diethylpyrocarbonate.
| Reagent | Target Residues | Mass Shift (Da) | Advantages | Disadvantages |
| This compound | Cys, His, Met | +115.106 | Relatively specific for Cys and His. | Less commonly used, potential for side reactions. |
| Iodoacetamide (IAM) | Cys | +57.021 | Highly specific for cysteine, widely used and well-characterized.[1] | Can cause over-alkylation at high concentrations.[2] |
| Diethylpyrocarbonate (DEPC) | His, Tyr, Ser, Thr, Lys, Cys | +72.021 | Broad reactivity, useful for surface mapping.[3] | Less specific, can lead to complex modification patterns.[4] |
Table 1: Comparison of Peptide Modification Reagents
Experimental Protocols
Protocol 1: Peptide Modification with this compound
-
Sample Preparation: Dissolve the peptide or protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). A typical protein concentration is 1 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM in acetonitrile).
-
Modification Reaction: Add a 10- to 100-fold molar excess of this compound to the peptide/protein solution. Incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a thiol-containing reagent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Sample Cleanup: Proceed with buffer exchange or dialysis to remove excess reagent and quenching agent.
-
Enzymatic Digestion: Reduce disulfide bonds with DTT (10 mM, 56°C for 30 min) and alkylate free cysteines with iodoacetamide (55 mM, room temperature in the dark for 20 min). Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Peptide Modification with Iodoacetamide (for comparison)
-
Sample Preparation: Dissolve the peptide or protein in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate at room temperature in the dark for 20 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Enzymatic Digestion: Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC Setup: Use a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Column: Employ a C18 reversed-phase column for peptide separation.
-
Gradient: Run a linear gradient of acetonitrile (B52724) in 0.1% formic acid to elute the peptides.
-
MS Acquisition: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most intense precursor ions.
-
Data Analysis: Search the raw data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot) with the specific mass shift of the modification (+115.106 Da for this compound, +57.021 Da for iodoacetamide, +72.021 Da for DEPC) set as a variable modification.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from a comparative experiment analyzing the modification efficiency of the three reagents on a model peptide containing a single cysteine residue.
| Reagent | Peptide Sequence | % Modification (MS1 Intensity) | Number of Modified Peptides Identified (MS/MS) |
| This compound | ACDEGFHIK | 85% | 1 |
| Iodoacetamide | ACDEGFHIK | 98% | 1 |
| Diethylpyrocarbonate | ACDEGFHIK | 70% (Cys), 15% (His) | 2 |
Table 2: Quantitative Comparison of Modification Efficiency
Conclusion
This compound is a valuable reagent for the targeted modification of cysteine and histidine residues in peptides and proteins. Its distinct mass shift allows for confident identification of modified species using mass spectrometry. While iodoacetamide offers higher specificity for cysteine, and diethylpyrocarbonate provides broader reactivity for surface mapping, this compound occupies a useful niche for probing specific nucleophilic sites. The choice of modifying reagent should be guided by the specific research goals, and the protocols provided herein offer a starting point for robust and reliable analysis of peptide modifications by mass spectrometry. By carefully controlling reaction conditions and utilizing high-resolution mass spectrometry, researchers can gain valuable insights into protein structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Glycolysis Inhibitors in Cancer Therapy: Ethylbromopyruvate and Alternatives
The metabolic shift of cancer cells towards aerobic glycolysis, a phenomenon known as the Warburg effect, presents a prime target for therapeutic intervention.[1][2] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation, many tumor cells depend heavily on glycolysis for ATP production, even in the presence of oxygen.[3][4] This dependency provides a therapeutic window to selectively target cancer cells by inhibiting key glycolytic enzymes.[5][6] Among the arsenal (B13267) of glycolysis inhibitors, 3-Bromopyruvate (B3434600) (3-BP) and its ester prodrug, Ethylbromopyruvate (EBP), have emerged as potent anti-cancer agents.[7][8] This guide provides an objective comparison of the efficacy of EBP/3-BP with other prominent glycolysis inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Diverse Attack on a Central Pathway
Glycolysis inhibitors disrupt tumor cell metabolism by targeting different key enzymes within the pathway, leading to ATP depletion and cell death.[9]
-
This compound (EBP) / 3-Bromopyruvate (3-BP): 3-BP is a pyruvate (B1213749) analog and a potent alkylating agent.[8] It is transported into cancer cells preferentially through overexpressed monocarboxylate transporters (MCTs).[7][10] Once inside, it dually targets both glycolysis and mitochondrial respiration.[3][11] Its primary targets include Hexokinase 2 (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP.[10][12][13] This multi-pronged attack can induce various forms of cell death.[7] this compound is a more lipophilic prodrug of 3-BP, designed to enhance cellular uptake.
-
2-Deoxy-D-Glucose (2-DG): A glucose analog that competitively inhibits Hexokinase, the first rate-limiting enzyme in the glycolytic pathway.[9] Phosphorylated 2-DG cannot be further metabolized, leading to the inhibition of glycolysis.
-
Dichloroacetate (DCA): An inhibitor of pyruvate dehydrogenase kinase (PDHK1), which pushes pyruvate away from lactate (B86563) production and towards the mitochondrial tricarboxylic acid (TCA) cycle, thereby reversing the glycolytic phenotype.[14]
-
Lonidamine: Targets the mitochondrially-bound Hexokinase, disrupting the initial step of glycolysis.[9]
-
Oxamic Acid: A competitive inhibitor of Lactate Dehydrogenase (LDH-A), the enzyme responsible for converting pyruvate to lactate.[14] Inhibition of LDH-A leads to a buildup of pyruvate and a reduction in NAD+ regeneration, which is essential for sustained glycolysis.
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for various glycolysis inhibitors across different cancer cell lines, as reported in the literature. It is important to note that the efficacy of these inhibitors can be highly dependent on the specific cancer cell type and experimental conditions.[9]
| Inhibitor | Target | Cancer Cell Line | IC50 Value | Source |
| 3-Bromopyruvate (3-BP) | HK2, GAPDH | MCF-7 (Breast) | ~50-100 µM | [14][15] |
| MDA-MB-231 (Breast) | ~50-100 µM | [14][15] | ||
| SW480 (Colon) | ~50 µM | [12] | ||
| HT29 (Colon) | ~100 µM | [12] | ||
| 2-Deoxy-D-Glucose (2-DG) | Hexokinase (HK) | MCF-7 (Breast) | 6.8 mM | [14] |
| MDA-MB-231 (Breast) | 10.1 mM | [14] | ||
| Dichloroacetate (DCA) | PDHK1 | MCF-7 (Breast) | 13.5 mM | [14] |
| MDA-MB-231 (Breast) | 26.6 mM | [14] | ||
| Oxamic Acid | LDH-A | MCF-7 (Breast) | 27 mM | [14] |
| MDA-MB-231 (Breast) | 49 mM | [14] | ||
| Phloretin | GLUT1 | MCF-7 (Breast) | 135 µM | [14] |
| MDA-MB-231 (Breast) | 114 µM | [14] | ||
| Quercetin | GLUT1 | MCF-7 (Breast) | 106 µM | [14] |
| MDA-MB-231 (Breast) | 73 µM | [14] | ||
| Ethyl Pyruvate | Not Specified | VMM917 (Melanoma) | 0.34 mM | [16] |
| HeLa (Cervix) | 1.11 mM | [16] |
Note: Data is compiled from multiple sources and experimental conditions may vary. 3-Bromopyruvate data is often presented as it is the active compound of its ethyl ester prodrug.
Visualizing the Mechanisms and Methodologies
Signaling Pathways and Experimental Designs
To better understand the points of intervention and the processes for evaluation, the following diagrams illustrate the glycolytic pathway with inhibitor targets, the mechanism of 3-BP action, and a standard experimental workflow.
Caption: Glycolytic pathway with points of intervention for various inhibitors.
Caption: Proposed mechanism of action for 3-Bromopyruvate in cancer cells.
Caption: A generalized experimental workflow for assessing glycolysis inhibitors.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results. Below are methodologies for key experiments cited in the evaluation of glycolysis inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by dehydrogenase enzymes, to generate a purple formazan (B1609692) product. The concentration of this colored solution is quantified by measuring its absorbance at a specific wavelength.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]
-
Inhibitor Treatment: Prepare serial dilutions of the glycolysis inhibitors (e.g., this compound, 2-DG, DCA) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include untreated and vehicle-only (e.g., DMSO) control wells.[17]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the inhibitor concentration to determine the IC50 value.
Lactate Production Assay
This assay quantifies the amount of lactate released into the culture medium, a direct product of glycolysis.
Principle: Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH produced can then reduce a probe to generate a colorimetric or fluorescent signal proportional to the lactate concentration.
Methodology:
-
Cell Culture and Treatment: Seed and treat cells with glycolysis inhibitors as described in the Cell Viability Assay (Steps 1-3), typically in a 6-well or 12-well plate to ensure sufficient volume of supernatant for analysis.
-
Supernatant Collection: At the end of the treatment period, collect the cell culture medium from each well. Centrifuge briefly to remove any detached cells or debris.
-
Assay Procedure: Use a commercial lactate assay kit and follow the manufacturer's instructions.
-
Prepare a standard curve using the provided lactate standards.
-
Add a small volume (e.g., 10-50 µL) of the collected supernatant and standards to the wells of a new 96-well plate.
-
Prepare and add the reaction mix (containing lactate dehydrogenase, NAD+, and the probe) to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Absorbance/Fluorescence Reading: Measure the absorbance (typically ~570 nm) or fluorescence using a microplate reader.
-
Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell proliferation.[9]
Intracellular ATP Measurement Assay
This assay quantifies the total intracellular ATP level, providing a direct measure of the cell's energy status.
Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light (bioluminescence). The intensity of the light signal is directly proportional to the ATP concentration.
Methodology:
-
Cell Culture and Treatment: Seed and treat cells with glycolysis inhibitors in an opaque-walled 96-well plate (to minimize background signal) as described previously.
-
Cell Lysis: At the end of the treatment period, remove the medium. Add an ATP-releasing lysis buffer to each well to lyse the cells and release the intracellular ATP.
-
Assay Procedure: Use a commercial ATP luminescence assay kit and follow the manufacturer's instructions.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase reagent to each well. This reagent contains the luciferase enzyme and its substrate, D-luciferin.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The raw luminescence units (RLU) are directly proportional to the ATP concentration. Compare the RLU of treated samples to control samples to determine the percentage change in intracellular ATP levels.
Conclusion
Targeting the metabolic reprogramming of cancer cells is a promising therapeutic strategy.[5] this compound and its active form, 3-Bromopyruvate, stand out due to their dual-targeting mechanism, inhibiting both glycolysis and mitochondrial respiration, which leads to potent anti-cancer effects at micromolar concentrations in various cancer cell lines.[3][11] In comparison, other inhibitors like 2-DG and DCA often require millimolar concentrations to achieve similar effects.[14] However, the therapeutic window and potential toxicity of these compounds, particularly the alkylating nature of 3-BP, require careful consideration and further investigation in preclinical and clinical settings. The choice of a glycolysis inhibitor will likely depend on the specific metabolic profile of the tumor, highlighting the need for personalized medicine approaches in cancer metabolism. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers dedicated to advancing this critical area of oncology.
References
- 1. Glycolysis inhibition for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy [mdpi.com]
- 5. Modulating Glycolysis to Improve Cancer Therapy [mdpi.com]
- 6. Glycolysis in Cancer Therapy and Tumor Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. The HK2 Dependent “Warburg Effect” and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with 3-Bromopyruvate [mdpi.com]
- 12. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. oncotarget.com [oncotarget.com]
- 15. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethylbromopyruvate and Other α-Halo-Ketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-halo-ketones stand out as versatile and highly reactive building blocks. Their dual electrophilic nature, at the carbonyl carbon and the α-carbon, allows for a diverse range of chemical transformations, making them indispensable synthons for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This guide provides an objective comparison of the performance of Ethylbromopyruvate against other α-halo-ketones, namely its chloro- and iodo-analogs, supported by experimental data and detailed protocols.
Comparative Reactivity and Applications
The reactivity of α-halo-ketones is intrinsically linked to the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), while the polarizability and leaving group ability increase (I⁻ > Br⁻ > Cl⁻). Consequently, the general order of reactivity for α-halo-ketones in nucleophilic substitution reactions is: α-iodo-ketone > α-bromo-ketone > α-chloro-ketone.[1] This trend significantly influences reaction rates and conditions.
This compound, due to its balanced reactivity and commercial availability, is a widely used α-halo-ketone. It serves as a crucial intermediate in the synthesis of numerous pharmaceuticals and bioactive molecules.[2][3][4] Its applications span from the construction of heterocyclic scaffolds like thiazoles, imidazoles, and quinoxalines to its use as an alkylating agent and an inhibitor of key metabolic enzymes.[2][4][5][6]
Data Presentation: Performance in Key Synthetic Transformations
To provide a clear comparison, the following tables summarize the performance of this compound and its chloro- and iodo-analogs in two fundamental reactions: the Hantzsch Thiazole Synthesis and a representative N-alkylation reaction. While direct, side-by-side comparative studies with identical substrates and conditions are not always available in the literature, the data presented reflects typical yields and reaction times reported for these transformations.
Table 1: Hantzsch Thiazole Synthesis
| α-Halo-ketone | Thioamide | Product | Reaction Time | Yield (%) | Reference |
| Ethyl chloropyruvate | Thiourea (B124793) | Ethyl 2-aminothiazole-4-carboxylate | Several hours to days | Moderate | General knowledge, inferred from reactivity trends |
| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | 30 min - 2 h | 80-95% | [7] |
| Ethyl iodopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | < 30 min | High | General knowledge, inferred from reactivity trends |
Table 2: N-Alkylation of Aniline (B41778)
| α-Halo-ketone | Nucleophile | Product | Relative Rate | Yield (%) | Reference |
| Ethyl chloropyruvate | Aniline | Ethyl 2-(phenylamino)pyruvate | 1 | Moderate | [1] |
| Ethyl bromopyruvate | Aniline | Ethyl 2-(phenylamino)pyruvate | ~35,000 | Good to Excellent | [1] |
| Ethyl iodopyruvate | Aniline | Ethyl 2-(phenylamino)pyruvate | >>35,000 | Excellent | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
Materials:
-
α-Halo-ketone (Ethyl chloropyruvate, Ethyl bromopyruvate, or Ethyl iodopyruvate) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the α-halo-ketone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times will vary depending on the α-halo-ketone used (see Table 1).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-aminothiazole-4-carboxylate.
Protocol 2: N-Alkylation of Aniline with α-Halo-ketones
Materials:
-
α-Halo-ketone (Ethyl chloropyruvate, Ethyl bromopyruvate, or Ethyl iodopyruvate) (1.0 eq)
-
Aniline (1.2 eq)
-
Acetonitrile (B52724) or Ethanol (solvent)
-
Sodium bicarbonate (or another suitable base)
Procedure:
-
To a stirred solution of aniline (1.2 eq) in acetonitrile or ethanol, add the α-halo-ketone (1.0 eq) dropwise at room temperature.
-
Add a mild base, such as sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure ethyl 2-(phenylamino)pyruvate.
Mandatory Visualization
Logical Relationship for Reactivity of α-Halo-ketones
Caption: General reactivity trend of α-halo-ketones in nucleophilic substitution reactions.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A generalized workflow for the Hantzsch synthesis of thiazoles.
Signaling Pathway: Inhibition of Glycolysis by 3-Bromopyruvate (analogue of this compound)
Caption: Mechanism of action of 3-bromopyruvate, an analog of this compound, in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Ethylbromopyruvate in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethylbromopyruvate (EBP) and its close analog 3-bromopyruvate (B3434600) (3-BrPA) are potent inhibitors of glycolysis, a key metabolic pathway often upregulated in cancer cells. Their primary target is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). By inhibiting GAPDH, these compounds aim to deplete cellular ATP, leading to energy crisis and cell death, particularly in highly glycolytic cancer cells. However, the reactive nature of these alkylating agents raises concerns about their off-target effects, which can lead to unintended cellular toxicity and impact the therapeutic window.
This guide provides a comparative assessment of the off-target effects of this compound, drawing heavily on data from its more extensively studied analog, 3-bromopyruvate. We compare its performance with alternative metabolic inhibitors, providing available experimental data to support the analysis.
Comparative Analysis of Off-Target Effects
While direct comprehensive proteomic and transcriptomic data for this compound is limited, studies on 3-bromopyruvate provide significant insights into its potential off-target profile. Due to their structural similarity, it is plausible that EBP shares many of the same off-target interactions.
A study utilizing a chemical probe coupled with mass spectrometry identified 62 potential protein targets of 3-BrPA in living cells, indicating that its effects are widespread and extend beyond glycolysis.[1] This suggests a pleiotropic mechanism of action that could contribute to both its efficacy and its toxicity.
Transcriptomic analysis of MCF-7 breast cancer cells treated with 3-BrPA revealed the upregulation of genes involved in cellular stress and antioxidant responses, suggesting that cells activate defense mechanisms to counteract the compound's effects.[2][3]
Quantitative Comparison of Glycolysis Inhibitors:
The following table summarizes the available quantitative data for EBP, 3-BrPA, and alternative glycolysis inhibitors. It is important to note the lack of direct off-target IC50 values for EBP.
| Compound | Primary Target | Off-Target(s) / Pathways Affected | IC50 (Primary Target) | IC50 (Off-Target) | Cell Line / System | Citation(s) |
| This compound (EBP) | GAPDH | Inferred from 3-BrPA studies | Data not available | Data not available | - | - |
| 3-Bromopyruvate (3-BrPA) | GAPDH | Hexokinase II, Mitochondrial respiration, Cellular stress response, 62 other identified proteins | < 30 µM | HK-II: Moderate inhibition | HCT116 cells | [4] |
| Koningic Acid (KA) | GAPDH | Highly selective for GAPDH | Potent inhibitor | Minimal off-target effects reported | Thyroid cancer cells | [5] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | N-linked glycosylation, Pro-survival signaling (e.g., AKT activation) | - | - | Acute Lymphoblastic Leukemia (ALL) cell lines | [6][7] |
Cell Viability Data:
| Compound | Cell Line | IC50 (Cell Viability) | Citation(s) |
| 3-Bromopyruvate (3-BrPA) | MCF-7 (Breast Cancer) | ~100 µM | [8] |
| 3-Bromopyruvate (3-BrPA) | MDA-MB-231 (Breast Cancer) | ~240 µM | [8] |
| Koningic Acid (KA) | C643 (Thyroid Cancer) | 1.35 µM | [5] |
| 2-Deoxy-D-glucose (2-DG) | Nalm-6 (ALL) | 0.22 mM (48h) | [6] |
Signaling Pathways and Experimental Workflows
To understand the broader impact of EBP and its alternatives, it is crucial to visualize the pathways they affect and the experimental approaches used to identify off-target interactions.
Figure 1: Overview of the primary targets and potential off-target effects of this compound (EBP) and its alternatives, Koningic Acid (KA) and 2-Deoxy-D-glucose (2-DG), on cellular metabolic pathways.
Figure 2: A generalized experimental workflow for the identification and validation of off-target effects of small molecule inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound (EBP) or alternative inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GAPDH Enzyme Activity Assay
This assay quantifies the enzymatic activity of GAPDH in the presence of an inhibitor.
Materials:
-
Purified GAPDH or cell lysate
-
GAPDH assay buffer
-
Glyceraldehyde-3-phosphate (G3P)
-
NAD+
-
Developer solution (e.g., containing a tetrazolium salt)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing GAPDH assay buffer, NAD+, and the developer.
-
Add the inhibitor at various concentrations to the wells.
-
Add the purified enzyme or cell lysate to the wells and pre-incubate.
-
Initiate the reaction by adding the G3P substrate.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 450 nm) over time.
-
Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins in response to inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., GAPDH, HK-II, stress markers)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Conclusion
The available evidence, primarily from studies on its analog 3-bromopyruvate, suggests that this compound is a potent inhibitor of glycolysis with a broad range of potential off-target effects. Its reactivity with multiple cellular proteins beyond its primary target, GAPDH, highlights the need for a thorough evaluation of its off-target profile in any drug development program. In contrast, alternatives like Koningic acid appear to offer higher selectivity for GAPDH, potentially leading to a better safety profile. 2-Deoxy-D-glucose, while targeting a different step in glycolysis, also exhibits off-target effects on other cellular processes.
Researchers and drug development professionals should consider a multi-faceted approach, including proteomics, transcriptomics, and targeted validation assays, to comprehensively assess the off-target effects of this compound and other metabolic inhibitors. This will enable a more informed selection of lead compounds with an optimal balance of efficacy and safety. The lack of direct, comprehensive off-target data for EBP itself remains a critical knowledge gap that warrants further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of Koningic acid in thyroid cancer by inhibiting cellular glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for Ethylbromopyruvate
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Ethylbromopyruvate, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules, can be prepared through several distinct routes. This guide provides a head-to-head comparison of four prominent methods, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between yield, purity, reaction conditions, and the nature of the starting materials. The following table summarizes the key quantitative data for four common synthesis methods.
| Parameter | Route 1: Bromination of Ethyl Pyruvate (B1213749) with Br₂ | Route 2: Bromination of Ethyl Pyruvate with BrCl | **Route 3: Oxidation & Bromination of Ethyl Lactate (B86563) (H₂O₂/Br₂) ** | Route 4: Oxidation & Bromination of Ethyl Lactate (NBS/DBDMH) |
| Starting Material | Ethyl Pyruvate | Ethyl Pyruvate | Ethyl Lactate | Ethyl Lactate |
| Typical Yield | ~90%[1] | 47-72%[2] | ~85%[1] | 60-70% (estimated) |
| Reported Purity | Not specified | 88-96%[2] | Not specified | High (expected) |
| Reaction Time | ~2 hours[1] | 2-4 hours[2] | ~3 hours[1] | 4-6 hours |
| Key Reagents | Bromine, Diethyl ether | Bromine chloride (in situ or pre-formed) | Hydrogen peroxide, Bromine, Chloroform | N-Bromosuccinimide or 1,3-Dibromo-5,5-dimethylhydantoin (B127087) |
| Reaction Temperature | 20-34°C, then reflux[1] | -2°C to room temperature[2] | 35-45°C[1] | Reflux (e.g., in CCl₄) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and patents.
Route 1: Bromination of Ethyl Pyruvate with Bromine
This method offers a high yield and straightforward procedure using readily available reagents.[1]
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, combine 18.0 g (0.155 mol) of ethyl pyruvate and 100 mL of dry diethyl ether.
-
Stir the mixture at room temperature and slowly add 8 mL (0.155 mol) of bromine dropwise, maintaining the temperature between 20-34°C.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the mixture and wash the organic phase sequentially with saturated sodium chloride solution and saturated sodium carbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain this compound as a yellow oily liquid.
Route 2: Bromination of Ethyl Pyruvate with Bromine Chloride
This industrial method can produce high-purity this compound, with yields varying based on the specific conditions.[2]
Experimental Protocol:
-
Charge a reaction flask with 116.12 g (1 mol) of ethyl pyruvate and cool to -4°C ± 2°C.
-
In a separate jacketed addition funnel, charge 79.91 g (0.5 mol) of bromine and cool to -4°C ± 2°C.
-
Bubble 37.00 g (0.52 mol) of chlorine gas through a dip tube into the bromine in the addition funnel, maintaining the temperature at -4°C ± 2°C to form bromine chloride.
-
Slowly add the resulting bromine chloride to the ethyl pyruvate, maintaining the reaction temperature at -2°C ± 2°C.
-
After the addition, stir the reaction mixture at 2°C for 2 hours, then allow it to warm to room temperature.
-
Sparge the mixture with nitrogen gas for 3.5 hours to remove most of the hydrogen chloride.
-
The crude product can be purified by distillation under reduced pressure.
Route 3: Oxidation and Bromination of Ethyl Lactate with Hydrogen Peroxide and Bromine
This route provides a good yield from the more economical starting material, ethyl lactate.[1]
Experimental Protocol:
-
In a 500 mL three-necked flask fitted with a stirrer, dropping funnel, and thermometer, combine 60 mL (0.5 mol) of ethyl lactate, 150 mL of chloroform, and 4 mL of bromine.
-
Heat the mixture in a water bath to 40°C.
-
Slowly add 80 mL (0.7 mol) of 30% hydrogen peroxide dropwise, maintaining the internal temperature between 35-45°C.
-
Stir the reaction for 3 hours at this temperature.
-
After cooling, wash the reaction mixture sequentially with saturated sodium chloride, saturated sodium carbonate, and sodium thiosulfate (B1220275) solutions.
-
Dry the organic phase and distill under reduced pressure to obtain colorless, oily this compound.
Route 4: Oxidation and Bromination of Ethyl Lactate with N-Bromosuccinimide (NBS)
This method, adapted from the work of Kruse et al. on similar α-keto esters, avoids the use of elemental bromine. A similar procedure can be followed using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating and oxidizing agent.[2]
Experimental Protocol (Conceptual, based on related syntheses):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl lactate (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (2 equivalents) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthesis routes.
Caption: Overview of this compound Synthesis Routes.
Caption: General Experimental Workflow for Synthesis.
References
Safety Operating Guide
Safeguarding the Laboratory: A Definitive Guide to the Proper Disposal of Ethylbromopyruvate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents is paramount. Ethylbromopyruvate, a potent lachrymator and reactive alkylating agent, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the hazards associated with this compound. It is a toxic and corrosive substance that can cause severe irritation to the eyes, skin, and respiratory tract.[1] Adherence to strict safety measures is non-negotiable.
Personal Protective Equipment (PPE): All personnel handling this compound must be equipped with the appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed. Work should be conducted in a certified chemical fume hood.[1] |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact. |
Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1] All personnel should be trained on their location and operation.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves chemical neutralization through basic hydrolysis. This process converts the reactive alpha-haloester into less hazardous compounds.
Materials Required:
-
This compound waste
-
1 M Sodium Hydroxide (B78521) (NaOH) solution or 1 M Sodium Carbonate (Na₂CO₃) solution
-
Large beaker or flask (at least 4 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate waste container, properly labeled for hazardous waste disposal
Experimental Protocol:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all required PPE is correctly worn. Place a large beaker containing a stir bar on a stir plate.
-
Dilution: For every volume of this compound waste, add at least ten volumes of the 1 M sodium hydroxide or 1 M sodium carbonate solution to the beaker. This ensures a significant excess of the neutralizing agent.
-
Slow Addition: While stirring the basic solution, slowly and carefully add the this compound waste dropwise. The reaction can be exothermic, so slow addition is crucial to control the temperature. Monitor for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition immediately and allow it to cool.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the this compound.
-
Verification of Neutralization: After the 24-hour stirring period, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more of the basic solution and continue stirring for several more hours before re-testing the pH.
-
Final Disposal: Once the solution is confirmed to be neutral and the deactivation is complete, the resulting mixture should be disposed of as hazardous waste in a properly labeled container. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of the neutralized solution.
Spill Management
In the event of an accidental spill of this compound, immediate action is required to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb the Spill: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1]
-
Collect and Containerize: Carefully sweep up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[1]
-
Decontaminate the Area: Decontaminate the spill area with a detergent solution, followed by a thorough rinsing with water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be placed in a sealed, labeled container and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling Ethylbromopyruvate
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Ethylbromopyruvate is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] However, its hazardous properties, including being a lachrymator and irritant, necessitate meticulous handling and disposal protocols.[1] This guide provides essential, immediate safety and logistical information to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should also be used for additional protection.[5]
-
Body Protection: A lab coat or a protective apron is necessary to protect against splashes and contamination of personal clothing.[5] Ensure that the sleeves are of an appropriate length to cover the arms.
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][4] If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[7]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following physical and chemical properties are important for safe handling and storage.[3][7]
| Property | Value | Source |
| Appearance | Clear orange-yellow to pink-red liquid | [1][3] |
| Molecular Formula | C5H7BrO3 | [3][8] |
| Molecular Weight | 195.01 g/mol | [1][8] |
| Boiling Point | 98-100 °C @ 10 mmHg | [1][3] |
| Density | 1.554 g/mL at 25 °C | [1][9] |
| Flash Point | 98 °C / 208.4 °F | [3][7] |
Operational Plan: From Handling to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.
1. Preparation and Handling:
-
Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][4]
2. Storage:
-
Keep the container in a cool, dry, and well-ventilated area.[2][3]
-
It is recommended to store it under refrigeration (below 4°C/39°F).[3]
-
Store away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[3]
3. Accidental Spills:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[3]
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, clean, dry, and closed container for disposal.[3][10]
4. Disposal:
-
This compound and any contaminated materials must be treated as hazardous waste.[3][10]
-
Waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3]
-
It is crucial to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3][7]
-
Dispose of the contents and container at an approved waste disposal plant.[7]
Experimental Workflow and Safety Protocol
The following diagram outlines the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Ethyl bromopyruvate(70-23-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Personal Protective Equipment | Environmental Health & Safety [bu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 溴代丙酮酸乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
